Ciclesonide
描述
属性
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-GXOBDPJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046659 | |
| Record name | Ciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126544-47-6, 141845-82-1 | |
| Record name | Ciclesonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126544-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciclesonide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126544476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciclesonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ciclesonide's Mechanism of Action in Bronchial Epithelial Cells: A Technical Guide
Introduction
Ciclesonide is a new-generation inhaled corticosteroid (ICS) utilized for the management of persistent asthma.[1][2] A distinguishing feature of this compound is its functioning as a prodrug, which is administered in an inactive form.[3][4][5] It is subsequently converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), primarily within the lungs.[1][4][6][7][8][9][10] This localized activation within the airways, particularly by bronchial epithelial cells, is key to its therapeutic efficacy and favorable safety profile.[1][11] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its anti-inflammatory effects on human bronchial epithelial cells (HBECs).
Activation of this compound in Bronchial Epithelial Cells
This compound is administered as a parent compound and is converted in the airway mucosa into its active metabolite, des-CIC.[12] This bioactivation is facilitated by endogenous esterases present within the bronchial epithelial cells.[6][7][8] The active metabolite, des-CIC, possesses a significantly higher binding affinity for the glucocorticoid receptor (GR) by over 100-fold compared to the parent compound, which explains its potent anti-inflammatory properties.[2][6][10] Studies have confirmed the presence of des-CIC in the supernatants of HBEC cultures treated with this compound, while the parent compound was undetected, demonstrating the efficient intracellular conversion.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound shows a lung-protective effect in neonatal hyperoxia-exposed rats [e-cep.org]
- 6. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of this compound in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Cytokine-activated bronchial epithelial cell pro-inflammatory functions are effectively downregulated in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Activation of Ciclesonide: A Technical Guide to the Prodrug's Transformation into Des-Ciclesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclesonide is a synthetic corticosteroid that serves as a prodrug, administered in an inactive form to be converted into its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-ciclesonide or des-CIC), within the body.[1][2][3] This localized activation, primarily within the target tissues of the respiratory tract, is a key feature of its design, aiming to enhance its therapeutic index by maximizing local anti-inflammatory effects while minimizing systemic adverse events.[1] Des-ciclesonide exhibits a significantly higher affinity for the glucocorticoid receptor, approximately 100-fold greater than the parent compound, making this conversion a critical step for its therapeutic efficacy in treating inflammatory airway diseases such as asthma and allergic rhinitis.[2][4] This technical guide provides an in-depth overview of the activation of this compound to des-ciclesonide, focusing on the enzymatic processes, quantitative data, experimental methodologies, and the subsequent signaling pathways.
Enzymatic Activation of this compound
The conversion of this compound to its active metabolite, des-ciclesonide, is a hydrolysis reaction catalyzed by intracellular esterases.[2] Extensive in vitro studies utilizing human tissue homogenates and cell lines have identified carboxylesterases and cholinesterases as the primary enzymes responsible for this biotransformation.[1][5]
The activation occurs predominantly within the target tissues, such as the bronchial epithelial cells, which contributes to the drug's favorable safety profile.[2] While the liver also possesses high hydrolytic activity, the localized activation in the lungs ensures that the potent anti-inflammatory effects are concentrated where they are needed most.[2]
Quantitative Data on this compound Activation
Table 1: Hydrolysis Rates of this compound (500 µM) in Human Tissue Fractions [2]
| Tissue | Subcellular Fraction | Mean Hydrolysis Rate (nmol/g tissue/min) |
| Liver | Microsomes | 25.4 |
| Cytosol | 62.9 | |
| Peripheral Lung | Microsomes | 0.089 |
| Cytosol | 0.915 | |
| Plasma | - | 0.001 (nmol/mL plasma/min) |
Table 2: Conversion of this compound (5 µM) in Normal Human Bronchial Epithelial (NHBE) Cells [2]
| Time Point | Approximate Conversion to Des-Ciclesonide (%) |
| 4 hours | 30 |
| 24 hours | ~100 |
Experimental Protocols
The study of this compound activation to des-ciclesonide relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments cited in the literature.
In Vitro this compound Hydrolysis Assay
This protocol is designed to measure the conversion of this compound to des-ciclesonide in various biological matrices.
1. Preparation of Tissue Homogenates:
-
Obtain human liver and peripheral lung tissue samples.
-
Homogenize the tissues in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to prepare microsomal and cytosolic fractions via differential centrifugation.
-
Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).
2. Incubation:
-
Prepare incubation mixtures containing the tissue fraction (microsomes or cytosol), a buffered solution, and this compound at the desired concentration (e.g., 5 µM or 500 µM).
-
For enzyme inhibition studies, pre-incubate the tissue fractions with specific esterase inhibitors (e.g., bis(p-nitrophenyl) phosphate for carboxylesterases, iso-OMPA for cholinesterases) for a defined period before adding this compound.
-
Initiate the reaction by adding this compound and incubate at 37°C for a specified time course (e.g., up to 24 hours).
3. Sample Processing:
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Centrifuge the samples to pellet proteins.
-
Collect the supernatant for analysis.
4. Analytical Quantification (HPLC):
-
Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.
-
HPLC Conditions (Example):
-
Quantify the concentrations of this compound and des-ciclesonide by comparing their peak areas to those of known standards.
Cellular Uptake and Metabolism in Cell Culture
This protocol outlines the investigation of this compound uptake and metabolism in cultured cells, such as Normal Human Bronchial Epithelial (NHBE) cells.
1. Cell Culture:
-
Culture NHBE cells in appropriate cell culture flasks or plates until they reach a desired confluency.
2. Treatment:
-
Treat the cells with this compound at a specific concentration (e.g., 5 µM) in a serum-free medium.
-
Incubate the cells for various time points (e.g., 4 and 24 hours).
3. Sample Collection:
-
At each time point, collect both the cell culture medium and the cells.
-
Lyse the cells to release intracellular contents.
4. Sample Preparation and Analysis:
-
Process both the medium and cell lysate samples as described in the in vitro hydrolysis assay protocol.
-
Analyze the samples by HPLC to determine the concentrations of this compound and des-ciclesonide.
Visualizations
This compound Activation and Signaling Pathway
References
- 1. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of esterases in the metabolism of this compound to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
Glucocorticoid receptor binding affinity of des-ciclesonide
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Des-ciclesonide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the glucocorticoid receptor (GR) binding affinity of des-ciclesonide, the active metabolite of the inhaled corticosteroid, ciclesonide. It details quantitative binding affinity data in comparison to other relevant corticosteroids, outlines the standard experimental protocols for determining these values, and illustrates the associated molecular pathways and experimental workflows. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.
Introduction to this compound and its Active Metabolite
This compound is a new-generation inhaled corticosteroid (ICS) used for the treatment of asthma and allergic rhinitis.[1][2][3] It is administered as a prodrug, which is pharmacologically inactive with a low affinity for the glucocorticoid receptor.[1][2][3][4] Upon inhalation, this compound is converted by endogenous esterases within the lungs to its active metabolite, desisobutyryl-ciclesonide (des-ciclesonide or des-CIC).[1][2][4][5] This enzymatic conversion is a critical activation step, as des-ciclesonide exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100-fold greater than the parent compound.[1][2][3][5] The high affinity of des-ciclesonide for the GR is central to its potent anti-inflammatory activity within the airways.[4]
Caption: Prodrug activation of this compound to des-ciclesonide.
Quantitative Binding Affinity Data
The binding affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. This affinity is often measured and expressed in two ways: as a Relative Binding Affinity (RBA) compared to a standard like dexamethasone, or as an IC₅₀ or Kᵢ value derived from radioligand binding assays.
Des-ciclesonide demonstrates a very high binding affinity for the glucocorticoid receptor, which is substantially greater than that of its parent compound, this compound, and comparable to or exceeding that of other potent inhaled corticosteroids.[4][5][6][7]
Table 1: Relative Binding Affinity (RBA) of Corticosteroids for the Glucocorticoid Receptor
The RBA provides a comparative measure of affinity, with dexamethasone typically set as the reference standard at 100.
| Compound | Relative Binding Affinity (RBA) | Reference |
| Des-Ciclesonide | 1200 - 1212 | [4][5][8] |
| Fluticasone Propionate | 1775 | [8] |
| Mometasone Furoate | 2100 | [8] |
| Beclomethasone-17-Monopropionate (Active Metabolite of BDP) | 1345 | [8] |
| Budesonide | 935 | [8] |
| Dexamethasone | 100 | [4][5] |
| This compound (Prodrug) | 12 | [4][5] |
Table 2: Absolute Binding Affinity (IC₅₀) of Des-Ciclesonide
The IC₅₀ value represents the concentration of a ligand that displaces 50% of a specific radioligand from its receptor, providing a quantitative measure of affinity.
| Compound | Receptor Source | IC₅₀ (nM) | Reference |
| Des-Ciclesonide | Human Glucocorticoid Receptor | 1.75 | [9] |
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of glucocorticoids are mediated through their interaction with the GR. The binding of des-ciclesonide to the GR initiates a signaling cascade that ultimately modulates the transcription of target genes.
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90).[10] Upon binding of a ligand like des-ciclesonide, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[10][11] Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.[10][12]
Caption: The canonical glucocorticoid receptor signaling pathway.
Experimental Protocols: Radioligand Binding Assay
The determination of glucocorticoid receptor binding affinity is primarily accomplished through competitive radioligand binding assays.[13] The following is a representative protocol synthesized from established methodologies for determining the affinity of a test compound like des-ciclesonide.[13][14][15]
Principle
This assay measures the ability of an unlabeled test compound (the "competitor," e.g., des-ciclesonide) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor in a prepared tissue or cell lysate.
Materials
-
Receptor Source: Cytosol preparation from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver homogenate, A549 cell lysate).
-
Radioligand: A high-affinity GR ligand labeled with a radioisotope, such as [³H]dexamethasone.
-
Test Compound: Unlabeled des-ciclesonide, dissolved in an appropriate solvent (e.g., DMSO, ethanol) and serially diluted.
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ligand (e.g., unlabeled dexamethasone) to determine non-specific binding.
-
Buffers: Homogenization buffer, binding/assay buffer (e.g., Tris-based buffer).
-
Separation Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Quantification: Scintillation cocktail and a liquid scintillation counter.
Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Procedure
-
Preparation of Receptor Source:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet membranes and cellular debris.[14]
-
The resulting supernatant (cytosol) containing the soluble GR is collected and its protein concentration is determined.
-
-
Assay Incubation:
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₑ value), and varying concentrations of the test compound (des-ciclesonide).[14][16]
-
Include control wells for:
-
Total Binding: Receptor + Radioligand + Vehicle.
-
Non-specific Binding: Receptor + Radioligand + excess unlabeled dexamethasone.
-
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at a controlled temperature).[14]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the receptor-ligand complexes.[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of des-ciclesonide.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
Des-ciclesonide is a potent corticosteroid characterized by a very high binding affinity for the glucocorticoid receptor. This high affinity, which is a direct result of the enzymatic activation of the prodrug this compound in the lungs, is fundamental to its strong anti-inflammatory efficacy. Quantitative data from competitive binding assays consistently place des-ciclesonide among the most potent inhaled corticosteroids. The established methodologies for determining GR binding affinity, primarily radioligand binding assays, provide a robust framework for the characterization and comparison of such compounds, which is essential for both preclinical research and clinical drug development.
References
- 1. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ciclesonide's anti-inflammatory pathways and gene regulation
An In-depth Technical Guide to Ciclesonide's Anti-Inflammatory Pathways and Gene Regulation
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
This compound is a new-generation inhaled corticosteroid (ICS) that operates as a prodrug, offering targeted anti-inflammatory activity within the respiratory tract.[1] It is enzymatically converted to its active metabolite, des-ciclesonide (des-CIC), which exhibits a high binding affinity for the glucocorticoid receptor (GR).[2][3] Upon binding, the activated GR complex translocates to the nucleus, where it modulates gene expression through two primary genomic pathways: transactivation and transrepression. Transactivation involves the upregulation of anti-inflammatory genes, while the more dominant transrepression mechanism involves the suppression of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][4][5] This dual action leads to a potent reduction in the expression of cytokines, chemokines, and adhesion molecules, thereby controlling airway inflammation with minimized systemic exposure.[1][6]
Core Mechanism of Action: From Prodrug to Nuclear Translocation
This compound is administered in an inactive form, which is crucial for its safety profile.[6] Its anti-inflammatory cascade is initiated upon activation within the lungs.
1.1 Activation to Des-Ciclesonide (des-CIC) Once inhaled, this compound is hydrolyzed by endogenous esterases present in the bronchial epithelial cells into its pharmacologically active metabolite, des-ciclesonide.[2][7][8] This localized conversion ensures that the highly potent active form is concentrated at the site of inflammation, reducing the potential for systemic side effects.[1]
1.2 Glucocorticoid Receptor (GR) Binding and Activation Des-ciclesonide has a very high affinity for the glucocorticoid receptor, which is approximately 120 times greater than that of the parent compound, this compound.[3][9] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with heat shock proteins (HSPs). The binding of des-ciclesonide induces a conformational change, causing the dissociation of this complex and unmasking the GR's nuclear localization signals.[1]
Caption: this compound activation and nuclear translocation pathway.
Genomic Pathways of Gene Regulation
Inside the nucleus, the activated GR-des-CIC complex modulates the transcription of a wide array of genes central to the inflammatory response.
2.1 Transactivation: Upregulation of Anti-inflammatory Genes The GR-des-CIC complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[9] This binding recruits coactivators and the transcriptional machinery, leading to an increase in the synthesis of anti-inflammatory proteins. Key examples include:
-
Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, thereby blocking the production of potent inflammatory mediators like prostaglandins and leukotrienes.[1]
-
Inhibitor of NF-κB (IκBα): Sequesters NF-κB in the cytoplasm, providing a negative feedback loop to suppress the NF-κB pathway.[10]
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1): Dephosphorylates and inactivates MAP kinases, which are involved in pro-inflammatory signaling.
Caption: Glucocorticoid receptor transactivation pathway.
2.2 Transrepression: Suppression of Pro-inflammatory Genes Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[5] Instead of binding to DNA, the activated GR-des-CIC complex interacts directly with pro-inflammatory transcription factors, primarily NF-κB and AP-1, inhibiting their activity.[4][5] This occurs through two main routes:
-
Direct Protein-Protein Interaction: The GR complex physically binds to NF-κB or AP-1, preventing them from binding to their DNA response elements and activating gene transcription.[5]
-
Coactivator Competition & Histone Deacetylation: The GR complex competes for limited pools of essential coactivator proteins. Furthermore, it actively recruits histone deacetylase-2 (HDAC2) to the site of inflammation-activated genes. HDAC2 removes acetyl groups from histones, resulting in a condensed chromatin structure that is inaccessible for transcription.[5]
This multi-pronged suppression effectively shuts down the expression of a vast array of pro-inflammatory molecules, including cytokines (IL-6, IL-8, TNF-α), chemokines (MCP-1/CCL2), and adhesion molecules.[1][4][10]
Caption: this compound-mediated transrepression of the NF-κB pathway.
Quantitative Analysis of Anti-Inflammatory Effects
The potency of this compound's active metabolite has been quantified in various in vitro and in vivo models. The following table summarizes key data points.
| Parameter | Model / Cell Type | Metric | Result | Reference(s) |
| Glucocorticoid Receptor Binding | Human Glucocorticoid Receptor | Relative Binding Affinity (vs. Dexamethasone = 100) | des-Ciclesonide: ~1212 | [2] |
| Glucocorticoid Receptor Binding | Generic | Relative Binding Affinity (vs. This compound) | des-Ciclesonide is 120x higher | [3][9] |
| MCP-1 (CCL2) Gene Expression | Human Airway Smooth Muscle Cells | Concentration for Inhibition (TNFα/IL-1β induced) | 10⁻⁷ M | [4] |
| Airway Inflammation | Rat Model (Antigen-induced) | ED₅₀ (Inhibition of eosinophil influx) | 0.49 mg/kg (vs. Fluticasone: 0.068 mg/kg) | [11] |
| Cytokine Production | HCoV-OC43-infected MRC-5 cells | Effect | Blocks production of IL-6, IL-8, and MCP-1 | [10][12] |
| T-Cell Activity | Asthma Patients (Allergen challenge) | Effect | Inhibits T-cell migration and cytokine production | [13][14] |
Key Experimental Protocols
The characterization of this compound's anti-inflammatory pathways relies on a suite of established molecular and cellular assays.
4.1 Glucocorticoid Receptor Binding Affinity Assay This protocol determines the relative affinity of a compound for the GR compared to a standard ligand.
-
Objective: To quantify the IC₅₀ and relative binding affinity (RBA) of des-ciclesonide for the GR.
-
Methodology:
-
Receptor Preparation: Isolate the cytosolic fraction containing GR from relevant tissues (e.g., human lung) or use purified recombinant GR.[15]
-
Competitive Binding: Prepare a series of reactions containing a fixed concentration of a radiolabeled GR agonist (e.g., [³H]dexamethasone) and the GR preparation. Add serial dilutions of the unlabeled test compound (des-ciclesonide) to compete for binding.[15]
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 4°C).
-
Separation: Separate bound from unbound radioligand. A common method is dextran-coated charcoal adsorption, which binds free radioligand, followed by centrifugation.[15]
-
Quantification: Measure the radioactivity of the supernatant (containing the GR-bound radioligand) using liquid scintillation counting.
-
Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the RBA relative to a standard like dexamethasone.
-
Caption: Workflow for a competitive GR binding affinity assay.
4.2 NF-κB Transcriptional Activity (Reporter) Assay This assay quantifies the ability of a compound to inhibit the transcriptional activity of NF-κB.
-
Objective: To measure the effect of this compound on cytokine-induced NF-κB activation.
-
Methodology:
-
Cell Culture & Transfection: Culture a suitable cell line (e.g., human airway smooth muscle cells). Transfect the cells with a reporter plasmid containing the luciferase gene downstream of multiple NF-κB binding sites. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.[4]
-
Treatment: Pre-treat the transfected cells with varying concentrations of this compound for a specified duration (e.g., 30 minutes).[4]
-
Stimulation: Stimulate the cells with a pro-inflammatory agent known to activate NF-κB (e.g., TNF-α or IL-1β) for several hours.[4]
-
Lysis & Luminescence Measurement: Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a luminometer and appropriate substrates.
-
Analysis: Normalize the Firefly luciferase activity (representing NF-κB activity) to the Renilla luciferase activity (representing transfection efficiency and cell viability). Compare the normalized activity in this compound-treated cells to the stimulated control to determine the extent of inhibition.[4]
-
Caption: Workflow for an NF-κB luciferase reporter assay.
Conclusion
This compound's anti-inflammatory efficacy is rooted in the potent and targeted action of its active metabolite, des-ciclesonide. By engaging the glucocorticoid receptor, it orchestrates a powerful genomic response characterized by the simultaneous activation of anti-inflammatory genes and the robust suppression of pro-inflammatory signaling networks, most notably the NF-κB and AP-1 pathways. The quantitative data underscores its high potency, and the established experimental protocols provide a clear framework for further investigation into its mechanisms. This dual approach to gene regulation makes this compound an effective therapeutic agent for controlling the chronic inflammation inherent in diseases like asthma and allergic rhinitis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound inhibits TNFα- and IL-1β-induced monocyte chemotactic protein-1 (MCP-1/CCL2) secretion from human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by this compound and the Tylophorine-Based Compound Dbq33b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound treatment on allergen-induced changes in T cell regulation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Pharmacological profile of ciclesonide vs. traditional corticosteroids
An In-depth Technical Guide to the Pharmacological Profile of Ciclesonide vs. Traditional Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhaled corticosteroids (ICS) are the cornerstone of anti-inflammatory therapy for persistent asthma and are also utilized in the management of other respiratory conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][2][3] Traditional ICS, such as beclomethasone dipropionate (BDP), budesonide (BUD), and fluticasone propionate (FP), have well-established efficacy but can be associated with local and systemic adverse effects.[1][2] this compound (CIC) is a newer generation, non-halogenated inhaled corticosteroid designed with a distinct pharmacological profile to optimize the benefit-risk ratio.[4][5] This technical guide provides a comprehensive comparison of the pharmacological properties of this compound versus traditional corticosteroids, focusing on its unique mechanism of action, pharmacokinetics, pharmacodynamics, and clinical implications.
Mechanism of Action: On-Site Activation
A fundamental distinction of this compound is its action as a prodrug.[6][7][8][9] Unlike traditional ICS that are administered in their active form, this compound has a very low affinity for the glucocorticoid receptor (GR).[6][9][10][11] Upon inhalation, this compound is delivered to the lungs where it is converted by intracellular esterases into its active metabolite, desisobutyryl-ciclesonide (des-CIC).[4][6][7][8][12] This active metabolite possesses a high binding affinity for the glucocorticoid receptor, which is over 100 times greater than that of the parent compound.[6][9][13]
Once activated, des-CIC follows the classical corticosteroid signaling pathway. It binds to cytosolic glucocorticoid receptors, leading to the translocation of the receptor-ligand complex into the nucleus.[7][14] Within the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[7] This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] The localized activation of this compound in the airways is designed to maximize topical anti-inflammatory effects while minimizing systemic exposure and the potential for adverse effects in the oropharynx.[1][7][8]
Comparative Pharmacokinetics
The unique pharmacokinetic properties of this compound contribute significantly to its clinical profile.
| Parameter | This compound (CIC) / des-Ciclesonide (des-CIC) | Fluticasone Propionate (FP) | Budesonide (BUD) | Beclomethasone Dipropionate (BDP) |
| Form | Prodrug, activated to des-CIC in the lungs[6][7] | Active Drug | Active Drug | Prodrug, activated to Beclomethasone-17-Monopropionate (BMP) |
| Relative Receptor Binding Affinity (Dexamethasone = 100) | CIC: 12, des-CIC: 1212[11] | ~1800 | ~935 | BMP: ~500 |
| Plasma Protein Binding | ~99% (for both CIC and des-CIC)[1][15] | ~90% | ~85-90% | ~87% |
| Systemic Bioavailability | <1% (for des-CIC)[15] | <1% (MDI), ~1.3% (DPI) | ~10-13% | ~20% |
| Lipophilicity / Fatty Acid Conjugation | High lipophilicity; des-CIC forms reversible fatty acid esters in the lung, creating a local depot[6][9] | High | Moderate | Moderate |
| Half-life | des-CIC: ~3.5 hours[16] | ~8 hours | ~2-3 hours | BMP: ~0.5 hours |
Key Pharmacokinetic Differentiators:
-
Receptor Binding Affinity: While the parent compound this compound has low affinity, its active metabolite, des-CIC, exhibits a high binding affinity for the glucocorticoid receptor, comparable to or greater than traditional corticosteroids like budesonide and the active metabolite of BDP.[5][10][11]
-
High Plasma Protein Binding: Both this compound and des-CIC are highly bound to plasma proteins (~99%).[1][15] This high degree of binding limits the amount of free, systemically available active drug, thereby reducing the potential for systemic side effects.
-
Low Systemic Bioavailability: Due to its high first-pass metabolism in the liver, the systemic bioavailability of the active metabolite des-CIC is very low (<1%).[15] This further contributes to its favorable systemic safety profile.
-
Fatty Acid Conjugation: In the lung, des-CIC can reversibly form conjugates with fatty acids.[6][9] These highly lipophilic esters create a depot of the active drug within the lung tissue, which may prolong its anti-inflammatory activity and support a once-daily dosing regimen.[6][9]
Pharmacodynamics and Clinical Efficacy
Numerous clinical trials have demonstrated that this compound is at least as effective as traditional inhaled corticosteroids like fluticasone propionate and budesonide in managing asthma symptoms.[4][17][18] The efficacy of this compound has been established across a range of asthma severities in both adult and pediatric populations.[3][4][15]
| Comparison | Key Efficacy Findings | Citations |
| This compound vs. Budesonide | This compound once daily showed equivalent improvements in FEV1 and better improvements in FVC compared to twice-daily budesonide. Symptom control was comparable. | [4][18] |
| This compound vs. Fluticasone | At similar nominal doses, this compound and fluticasone demonstrated comparable effects on lung function parameters (FEV1, FVC, PEF). | [3][4] |
| Dosing | The efficacy of once-daily this compound is similar to that of twice-daily budesonide or fluticasone, which may improve patient adherence. | [4][19] |
Safety and Tolerability Profile
The unique pharmacological properties of this compound translate into a favorable safety profile, particularly concerning local and systemic side effects.
| Adverse Effect | This compound | Fluticasone Propionate / Budesonide | Rationale for Difference | Citations |
| Oropharyngeal Candidiasis (Thrush) | Lower incidence, often comparable to placebo. | Higher incidence. | This compound's prodrug nature means minimal active drug is deposited in the oropharynx, reducing local immunosuppression. | [1][2][3][20] |
| Dysphonia (Hoarseness) | Lower incidence reported in some studies. | More commonly reported. | Reduced local deposition of the active steroid. | [1][2] |
| HPA Axis Suppression | Significantly less effect on cortisol production, even at high doses, compared to fluticasone. Many studies show no suppression versus placebo. | Dose-dependent suppression of cortisol has been demonstrated. | Low systemic bioavailability due to high protein binding and rapid clearance. | [4][19][20][21][22] |
Experimental Protocols
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., des-CIC) for the glucocorticoid receptor compared to a standard ligand.
Methodology: A competitive binding assay is typically employed.
-
Preparation: Recombinant human glucocorticoid receptors are prepared. A radiolabeled or fluorescently-labeled GR ligand (e.g., [3H]-dexamethasone or a fluorescent probe) is used as the tracer.
-
Incubation: A constant concentration of the GR and the tracer are incubated with varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound tracer is separated from the unbound tracer. This is commonly achieved by filtration through glass fiber filters that retain the receptor-ligand complex.
-
Quantification: The amount of bound tracer is quantified using liquid scintillation counting (for radiolabels) or fluorescence polarization.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the tracer (IC50) is calculated. This value is inversely proportional to the binding affinity of the test compound.
In Vitro Anti-Inflammatory Assay
Objective: To assess the ability of a corticosteroid to inhibit the production of pro-inflammatory mediators in vitro.
Methodology: Inhibition of lipopolysaccharide (LPS)-induced cytokine release from peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) is a common method.[23][24][25]
-
Cell Culture: PBMCs are isolated from whole blood or a suitable cell line is cultured.
-
Pre-treatment: Cells are pre-incubated for a defined period with varying concentrations of the test corticosteroid (e.g., des-CIC, fluticasone).
-
Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and the production of cytokines like TNF-α, IL-6, and IL-1β.[23]
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The concentration of the corticosteroid that causes 50% inhibition of cytokine production (IC50) is determined to quantify its anti-inflammatory potency.
Clinical Trial Design for Inhaled Corticosteroids
Objective: To compare the efficacy and safety of two inhaled corticosteroids (e.g., this compound vs. fluticasone) in patients with persistent asthma.
Methodology: A randomized, double-blind, parallel-group study is the gold standard.[26]
-
Patient Population: Patients with a diagnosis of persistent asthma, meeting specific inclusion criteria (e.g., age, baseline FEV1), are recruited.
-
Washout/Run-in Period: Patients may undergo a washout period of their previous medications, followed by a run-in period to establish baseline asthma control.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound once daily) or the active comparator (e.g., fluticasone twice daily) for a specified treatment period (e.g., 12 weeks).
-
Primary Endpoint: The primary measure of efficacy is often the change from baseline in pre-bronchodilator FEV1.
-
Secondary Endpoints: These may include changes in symptom scores, use of rescue medication, asthma exacerbation rates, and quality of life questionnaires.
-
Safety Assessments: Safety is monitored through the recording of adverse events, including local side effects like oral candidiasis, and systemic effects like changes in 24-hour urinary free cortisol levels.
Conclusion
This compound exhibits a distinct pharmacological profile compared to traditional inhaled corticosteroids. Its nature as a prodrug with on-site activation in the lungs, coupled with favorable pharmacokinetic properties such as high receptor binding affinity of its active metabolite, high plasma protein binding, and low systemic bioavailability, provides a strong mechanistic basis for its clinical profile.[1][6][7][11] This profile allows this compound to achieve potent anti-inflammatory effects in the airways, comparable to traditional ICS, while offering an improved safety margin with a lower incidence of both local and systemic adverse effects.[4][17][20] These characteristics make this compound a valuable therapeutic option in the management of inflammatory airway diseases.
References
- 1. This compound versus other inhaled steroids for chronic asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus other inhaled steroids for chronic asthma in children and adults | Cochrane [cochrane.org]
- 3. This compound versus other inhaled steroids for chronic asthma in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, this compound, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical profile of this compound, a novel corticosteroid for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. This compound versus other inhaled corticosteroids for chronic asthma in children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. The efficacy and safety of inhaled corticosteroids: are we ignoring the potential advantages of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.regionh.dk [research.regionh.dk]
- 21. Inhaled this compound versus inhaled budesonide or inhaled beclomethasone or inhaled fluticasone for chronic asthma in adults: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Local and systemic adverse effects of inhaled corticosteroids - Does this compound differ from other inhaled corticosteroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ir.vistas.ac.in [ir.vistas.ac.in]
- 25. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Randomised controlled trial of inhaled corticosteroids in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Ciclesonide in Lung Tissue Slices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of ciclesonide, an inhaled corticosteroid, within precision-cut lung tissue slices. This compound is administered as a prodrug and requires activation within the lungs to exert its therapeutic effect. Understanding its metabolic pathway at the target site is crucial for optimizing drug delivery and efficacy.
Core Concepts in this compound Metabolism
This compound undergoes a two-step metabolic activation process within the lung. Initially, the inactive parent compound is hydrolyzed by endogenous esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][2][3] Subsequently, des-CIC undergoes reversible esterification with fatty acids, forming conjugates such as des-CIC oleate and des-CIC palmitate.[1][4] These fatty acid conjugates are thought to act as an intracellular reservoir of the active drug, potentially prolonging its anti-inflammatory activity and allowing for once-daily dosing.[3][5]
Metabolic Pathway of this compound in the Lung
The metabolic conversion of this compound in lung tissue can be visualized as a sequential process, initiated by esterase activity and followed by reversible conjugation.
Caption: Metabolic activation pathway of this compound in lung tissue.
Experimental Protocols for In Vitro Metabolism Studies
The use of precision-cut lung slices (PCLS) is a robust method for studying the metabolism of inhaled drugs as it preserves the complex cellular architecture and native enzyme activity of the lung.[6][7][8][9]
Preparation of Precision-Cut Lung Slices
-
Tissue Procurement: Human lung tissue is obtained from surgical resections, with care taken to minimize ischemia time.[6]
-
Inflation: The lung tissue is inflated with a low-melting-point agarose solution (e.g., 0.5-3% w/v in a physiological buffer) to ensure the alveoli are open, which provides structural support during slicing.[7][9]
-
Slicing: A vibratome or microtome is used to cut the tissue into thin, uniform slices, typically between 150 to 400 micrometers thick.[6]
-
Washing: The slices are washed in a physiological buffer to remove any debris.[6]
Incubation of Lung Slices with this compound
-
Culture Medium: The PCLS are placed in a suitable culture medium in an incubation chamber.[6]
-
Drug Application: this compound (often radiolabeled, e.g., [14C]-ciclesonide, for ease of detection) is added to the medium at a specified concentration, for instance, 25 µM.[1][2]
-
Incubation Conditions: The slices are incubated at 37°C for various time points, such as 2, 6, and 24 hours, to assess the time course of metabolism.[1][2]
-
Viability Assessment: Cellular viability of the lung slices is monitored throughout the experiment using methods like measuring ATP content and protein synthesis.[1][2]
Sample Analysis
-
Extraction: Following incubation, the lung tissue slices and incubation medium are collected. The tissue is homogenized, and this compound and its metabolites are extracted, often using ethanol or methanol.[5][10]
-
Analytical Techniques: The concentrations of this compound, des-CIC, and des-CIC fatty acid conjugates are determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or radiochemical detection.[1] Identity confirmation of the metabolites is typically performed using mass spectrometry (MS), often in the form of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]
Experimental Workflow
The overall workflow for studying the in vitro metabolism of this compound in PCLS involves a series of sequential steps from tissue preparation to data analysis.
Caption: Experimental workflow for this compound metabolism in PCLS.
Quantitative Data on this compound Metabolism in Human Lung Slices
The following table summarizes the mean amounts of this compound and its metabolites in human lung tissue slices at different time points following incubation with an initial this compound concentration of 25 µM.
| Time (hours) | This compound (nmol) | des-CIC (nmol) | des-CIC Fatty Acid Esters (nmol) | Total Active Drug Pool* (nmol) |
| 2 | 12.01 | 11.23 | 2.19 | 25.43 |
| 6 | 4.41 | 13.92 | 7.09 | 25.42 |
| 24 | 0.95 | 11.20 | 12.28 | 24.43 |
*Total Active Drug Pool includes this compound, des-CIC, and des-CIC Fatty Acid Esters. (Data adapted from a comparative study of inhaled corticosteroids).[2]
Conclusion
In vitro studies utilizing precision-cut lung slices have been instrumental in elucidating the metabolic activation of this compound. The conversion to the active metabolite des-CIC and the subsequent formation of a fatty acid conjugate depot within the lung tissue provide a mechanistic basis for its prolonged therapeutic effect. The methodologies outlined in this guide offer a framework for conducting further research into the pulmonary metabolism of inhaled corticosteroids, which is essential for the development of novel and more effective respiratory therapies.
References
- 1. In Vitro metabolism of this compound in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of beclomethasone dipropionate, budesonide, this compound, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Formation of fatty acid conjugates of this compound active metabolite in the rat lung after 4-week inhalation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionary.com [precisionary.com]
- 7. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]
- 8. anabios.com [anabios.com]
- 9. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cellular Uptake and Retention of Ciclesonide in Airway Cells: A Technical Guide
Introduction
Ciclesonide is a novel inhaled corticosteroid (ICS) utilized for the management of persistent asthma and allergic rhinitis.[1][2][3] It is administered as an inactive prodrug that is enzymatically converted in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][4] This localized activation within the target organ is a key feature of its mechanism. The efficacy of this compound is closely linked to its efficient uptake into airway cells, its conversion to des-CIC, and the subsequent retention of the active metabolite. This guide provides an in-depth technical overview of these processes, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Cellular Uptake of this compound
The initial step for the pharmacological action of this compound is its entry into the target airway cells. This process is largely influenced by the physicochemical properties of the drug, particularly its lipophilicity.
1.1. Role of Lipophilicity
High lipophilicity facilitates the passage of corticosteroids through the phospholipid bilayer of the cell membrane.[5] this compound is a highly lipophilic molecule, which contributes to its efficient uptake into airway epithelial cells.[6] Studies comparing the uptake of this compound with other inhaled corticosteroids, such as the less lipophilic fluticasone propionate, have demonstrated a more efficient and higher intracellular concentration of this compound at all observed time points.[5][7]
1.2. Quantitative Analysis of Cellular Uptake
The uptake of this compound into human alveolar type II epithelial cells (A549) has been quantified. The data presented below summarizes the intracellular concentrations of this compound and fluticasone propionate after incubation.
| Incubation Time (minutes) | Mean Intracellular this compound Concentration (pmol/dish) | Mean Intracellular Fluticasone Propionate Concentration (pmol/dish) |
| 3 | 1.85 ± 0.38 | 0.85 ± 0.16 |
| 5 | 2.53 ± 0.44 | 1.15 ± 0.19 |
| 10 | 3.68 ± 0.58 | 1.68 ± 0.25 |
| 20 | 4.88 ± 0.72 | 2.25 ± 0.32 |
| 30 | 5.60 ± 0.81 | 2.65 ± 0.35 |
| Data derived from a study on A549 cells incubated with 2 x 10⁻⁸ M of either this compound or fluticasone propionate. Concentrations for this compound represent the sum of the parent compound and its metabolites.[5][8][9] |
Intracellular Metabolism and Activation
Once inside the airway cells, the inactive prodrug this compound undergoes metabolic activation.
2.1. Conversion to des-Ciclesonide (des-CIC)
This compound is converted to its active metabolite, des-CIC, through hydrolysis by intracellular esterases.[3][10] This active metabolite has a significantly higher binding affinity for the glucocorticoid receptor (over 100-fold greater) than the parent compound.[3][5] The primary enzymes responsible for this conversion are carboxylesterases and cholinesterases.[3][11]
2.2. Hydrolysis Rates in Human Tissues
The rate of conversion of this compound to des-CIC varies across different human tissues. The liver exhibits the highest conversion rate, which contributes to the rapid inactivation of any systemically absorbed this compound and thus a favorable safety profile.[11]
| Tissue | Subcellular Fraction | Hydrolysis Rate (nmol/g tissue/min) for 500 µM this compound |
| Liver | Microsomes | 25.4 |
| Cytosol | 62.9 | |
| Peripheral Lung | Microsomes | 0.089 |
| Cytosol | 0.915 | |
| Data from in vitro studies on human tissue fractions.[11] |
2.3. This compound Activation Pathway
Caption: Intracellular conversion of this compound to its active metabolite.
Retention of des-Ciclesonide
A key feature of this compound's pharmacokinetics is the prolonged retention of its active metabolite, des-CIC, within airway cells. This is primarily achieved through the formation of fatty acid conjugates.
3.1. Reversible Fatty Acid Conjugation
Des-CIC possesses a hydroxyl group at the C-21 position, which allows it to undergo reversible esterification with intracellular fatty acids, such as oleic acid and palmitic acid.[3][8] This process forms highly lipophilic fatty acid esters of des-CIC (e.g., des-CIC-oleate).[3] These conjugates are pharmacologically inactive but serve as an intracellular reservoir of the active drug.[5] As intracellular concentrations of free des-CIC decrease, these conjugates are hydrolyzed back to the active form, thus prolonging its anti-inflammatory activity and supporting a once-daily dosing regimen.[3][5][10]
3.2. Intracellular Concentrations Over Time
Studies in various airway cell models have demonstrated the retention of des-CIC and the formation of its fatty acid conjugates for up to 24 hours.
Table 3.1: Metabolism of this compound in A549 Cells Over 24 Hours
| Time after 1-hr Incubation (hours) | This compound (pmol/dish) | des-CIC (pmol/dish) | des-CIC-oleate (pmol/dish) | des-CIC-palmitate (pmol/dish) |
| 3 | 2.31 ± 0.55 | 2.27 ± 0.41 | 6.61 ± 1.25 | 0.08 ± 0.08 |
| 6 | 1.15 ± 0.28 | 2.54 ± 0.36 | 12.30 ± 3.11 | 0.35 ± 0.11 |
| 24 | Trace | 3.19 ± 0.38 | 23.20 ± 6.03 | 0.74 ± 0.15 |
| Data from A549 cells incubated with 2 x 10⁻⁸ M this compound for 1 hour, followed by incubation in a drug-free medium.[5][7][8] |
Table 3.2: Retention of des-CIC in Rabbit Nasal Mucosa
| Time after Administration (hours) | des-CIC (pmol/g tissue) |
| 0.5 | 415 |
| 24 | 45.46 |
| Data following a single administration of a hypotonic this compound suspension.[12] |
3.3. This compound Retention Mechanism
Caption: Reversible fatty acid conjugation of des-CIC.
Experimental Protocols
The following sections outline the methodologies typically employed to study the cellular uptake and metabolism of this compound.
4.1. Cell Culture
-
Cell Lines: Human alveolar type II epithelial cells (A549), normal human bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC) are commonly used in vitro models.[3][13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin-streptomycin, and other growth factors as required. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
4.2. Cellular Uptake and Metabolism Assay
-
Cell Seeding: Plate cells in multi-well plates (e.g., 24-well plates) and grow to confluence.
-
Pre-incubation: Wash cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubation: Add a solution of this compound (e.g., 2 x 10⁻⁸ M) in the buffer to the cells. Incubate at 37°C for various time points (e.g., 3, 5, 10, 20, 30 minutes for uptake studies; 1 hour for metabolism studies).[5][8]
-
Termination and Washing: To stop the uptake, rapidly wash the cells three times with ice-cold buffer to remove any extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable method, such as adding a mixture of methanol and water, followed by scraping and sonication.
-
Sample Processing: Centrifuge the cell lysate to pellet cellular debris. The supernatant containing the intracellular drug and metabolites is collected for analysis.
4.3. Quantification by LC-MS/MS
-
Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of this compound, des-CIC, and its fatty acid conjugates.[7][14]
-
Procedure: The processed samples are injected into the LC-MS/MS system. The compounds are separated on a reverse-phase HPLC column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Standard curves are generated using known concentrations of each analyte to allow for accurate quantification.
4.4. Experimental Workflow
Caption: Workflow for studying this compound cellular uptake.
Anti-Inflammatory Signaling Pathway
The therapeutic effects of this compound are mediated through the classical glucocorticoid signaling pathway, initiated by its active metabolite, des-CIC.
5.1. Glucocorticoid Receptor Binding and Nuclear Translocation
Upon its formation, des-CIC binds with high affinity to glucocorticoid receptors (GR) located in the cytoplasm of airway cells.[15] This binding event causes a conformational change in the GR, leading to its dissociation from chaperone proteins and its translocation into the nucleus.[15]
5.2. Modulation of Gene Expression
Inside the nucleus, the des-CIC-GR complex modulates the expression of target genes. It can:
-
Transactivation: Bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[15] Lipocortin-1 inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.[15]
-
Transrepression: Inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a decreased production of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-8, TNF-α), chemokines, and adhesion molecules.[15][16][17]
5.3. Inhibition of Hedgehog Signaling
Recent studies have also suggested that this compound can inhibit the Hedgehog signaling pathway, which has been implicated in the regulation of lung cancer stem cells.[18]
5.4. This compound Anti-Inflammatory Pathway
Caption: Downstream signaling of des-CIC in airway cells.
Conclusion
The unique pharmacokinetic profile of this compound within airway cells underpins its clinical efficacy and safety. Its high lipophilicity ensures efficient cellular uptake, where it is rapidly converted by intracellular esterases to the highly potent anti-inflammatory metabolite, des-ciclesonide. The subsequent reversible formation of fatty acid conjugates creates a stable intracellular reservoir of the active drug, leading to prolonged retention and sustained therapeutic activity. This mechanism provides a strong rationale for the effective control of airway inflammation with a convenient once-daily dosing regimen.
References
- 1. Pharmacokinetic and pharmacodynamic properties of inhaled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic and pharmacodynamic profile of inhaled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of this compound in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of esterases in the metabolism of this compound to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uptake and metabolism of this compound and retention of desisobutyryl-ciclesonide for up to 24 hours in rabbit nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formation of fatty acid conjugates of this compound active metabolite in the rat lung after 4-week inhalation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytokine-activated bronchial epithelial cell pro-inflammatory functions are effectively downregulated in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The FDA-Approved Anti-Asthma Medicine this compound Inhibits Lung Cancer Stem Cells through Hedgehog Signaling-Mediated SOX2 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiviral Properties of Ciclesonide In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral properties of the inhaled corticosteroid, ciclesonide. It is designed to be a comprehensive resource for researchers and professionals in the field of drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action. This compound has demonstrated notable antiviral activity, particularly against various coronaviruses, by targeting the viral replication machinery.
Data Presentation: In Vitro Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified across multiple studies and cell lines. The following tables summarize the key findings, providing a comparative look at its potency against different coronaviruses.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | Parameter | Value (μM) | Reference |
| VeroE6/TMPRSS2 | EC90 | 5.1 | [1] |
| Calu-3 | EC90 | 6.0 | [1] |
| Differentiated Human Bronchial Tracheal Epithelial (HBTE) | EC90 | 0.55 | [1][2] |
| Vero | IC50 | 4.2 | [3] |
Table 2: Antiviral Activity of this compound against Other Coronaviruses
| Virus | Cell Line | Parameter | Value (μM) | Reference |
| MERS-CoV | Vero | - | >95% cell survival at 10 μM | |
| MHV-2 | DBT | - | Replication suppressed | |
| HCoV-229E | HeLa229 | - | Replication suppressed | |
| SARS-CoV | Vero | - | Replication suppressed |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's antiviral properties.
Cell Lines and Virus Culture
-
Cell Lines:
-
VeroE6/TMPRSS2: African green monkey kidney epithelial cells engineered to express human TMPRSS2, enhancing susceptibility to SARS-CoV-2. Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Calu-3: Human lung adenocarcinoma epithelial cells. Cultured in DMEM with 10% FBS and antibiotics.
-
Human Bronchial Tracheal Epithelial (HBTE) cells: Primary human cells cultured in an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium resembling the human airway.
-
-
Virus Strains:
-
SARS-CoV-2 (e.g., WK-521 isolate)
-
MERS-CoV
-
Murine Hepatitis Virus (MHV-2)
-
Human Coronavirus 229E (HCoV-229E)
-
SARS-CoV
-
Antiviral Assays
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Seed VeroE6/TMPRSS2 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the this compound dilutions.
-
Infect the cells with the virus at a specified multiplicity of infection (MOI), for example, 0.05.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability by staining with a solution such as crystal violet. The stain is then eluted, and the optical density is measured to quantify the number of surviving cells.
-
-
Plaque Reduction Assay:
-
Grow a confluent monolayer of VeroE6/TMPRSS2 cells in 6-well plates.
-
Prepare serial dilutions of the virus and incubate with the cells for 1 hour to allow for viral adsorption.
-
Remove the viral inoculum and overlay the cells with a medium containing 1.2% Avicel and varying concentrations of this compound.
-
Incubate the plates for 3 days at 37°C.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.
-
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination:
-
Infect cells (e.g., Calu-3 or differentiated HBTE) with the virus in the presence of different concentrations of this compound.
-
At various time points post-infection (e.g., 24, 48, 72 hours), extract total RNA from the cells or culture supernatant using a commercial RNA extraction kit.
-
Perform one-step qRT-PCR using primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).
-
Quantify the viral RNA levels by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.
-
Generation of this compound-Resistant Mutants
-
Perform serial passaging of the virus in the presence of a suboptimal concentration of this compound in a susceptible cell line (e.g., VeroE6/TMPRSS2).[2]
-
Start with a low concentration of this compound and gradually increase the concentration with each passage as the virus adapts.
-
After a sufficient number of passages (e.g., 8-11), isolate individual viral clones through plaque purification.[2]
-
Amplify the clonal populations and sequence the relevant viral genes (e.g., those encoding non-structural proteins) to identify mutations associated with resistance.[2]
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanisms of this compound's antiviral action.
Caption: A generalized workflow for in vitro antiviral assays of this compound.
Caption: Proposed mechanism of action of this compound on the coronavirus replication cycle.
Caption: this compound's inhibitory effects on host cell signaling pathways.
References
Methodological & Application
Ciclesonide: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ciclesonide in in vitro cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for preparation and application, and summarizes key quantitative data from various studies.
This compound is a synthetic corticosteroid that functions as a prodrug.[1][2] In the body, particularly in the lungs, it is converted by esterases into its active metabolite, des-ciclesonide (des-CIC).[1][2] This active form exhibits a high affinity for glucocorticoid receptors, leading to potent anti-inflammatory effects.[3][4] Recent research has also highlighted its promising antiviral activity, particularly against coronaviruses.[5][6]
Mechanism of Action
Upon conversion to des-CIC, the active metabolite binds to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of various genes.[1][4] This regulation leads to the increased production of anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[1] Furthermore, this compound has been shown to suppress the infiltration of inflammatory cells and the release of pro-inflammatory cytokines.[1] In the context of viral infections, this compound has been found to inhibit the replication of SARS-CoV-2 by targeting the viral replication-transcription complex.[5][6]
Signaling Pathways
The primary signaling pathway influenced by this compound is the glucocorticoid receptor signaling pathway, leading to anti-inflammatory effects. Additionally, its antiviral activity involves interference with the viral replication machinery.
Quantitative Data
The following tables summarize the effective concentrations of this compound and its active metabolite in various in vitro models.
Table 1: Anti-inflammatory Activity of this compound and des-Ciclesonide
| Compound | Cell Type | Assay | IC50 / EC50 | Reference |
| This compound | Human Bronchial Epithelial Cells (HBEC) | IL-4 + TNF-α induced ICAM-1 expression, GM-CSF and IL-8 release | Dose-dependent inhibition at 0.003-3 µM | [7] |
| des-Ciclesonide | Rat Spleen Cells | Concanavalin A-stimulated proliferation | ~1 nM | [8] |
| des-Ciclesonide | Murine and Human Lymphocytes | Various activation systems | Potent inhibition | [3] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Type | Assay | IC50 / EC90 | Reference |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Viral RNA replication | IC50: 4.5 ± 3.9 µM | [9] |
| SARS-CoV-2 | Calu-3 | Viral RNA replication | IC50: 13.4 ± 10.0 µM | [9] |
| SARS-CoV-2 | Human Bronchial Tracheal Epithelial (HBTE) cells | Viral RNA replication | EC90: 0.55 µM | [5] |
| Multiple Coronaviruses (MHV-2, MERS-CoV, SARS-CoV, HCoV-229E, SARS-CoV-2) | Various | Viral replication | Suppressed replication | [6] |
Table 3: Cytotoxicity and Other In Vitro Data
| Compound | Cell Type | Parameter | Value | Reference |
| This compound | A549 Lung Cancer Cells | Inhibition of proliferation | Effective suppression | [10] |
| This compound | A549 Lung Cancer Cells | Tumorsphere formation | Reduced to 5% at 5 and 10 µM | [10] |
| This compound | A549 Cells | Uptake and Metabolism | Rapidly hydrolyzed to des-CIC, with almost complete conversion by 24h | [11][12] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powder in sterile DMSO or ethanol.[13] For example, to prepare a 10 mM stock solution, dissolve 5.41 mg of this compound (MW: 540.69 g/mol ) in 1 mL of DMSO.
-
Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.[11]
Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in sterile culture medium as needed.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vitro Anti-inflammatory Assay (Cytokine Release)
This protocol provides a framework for assessing the anti-inflammatory effects of this compound by measuring the inhibition of cytokine release.
Materials:
-
Immune cells (e.g., PBMCs, macrophages) or other relevant cell types (e.g., bronchial epithelial cells)
-
Complete cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, IL-4)
-
This compound stock solution
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, TNF-α)
-
96-well plates
Protocol:
-
Cell Seeding and Pre-treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before adding the inflammatory stimulus.
-
Stimulation: Add the inflammatory stimulus to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform an ELISA on the collected supernatants to quantify the concentration of the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine release by this compound compared to the stimulated control.
In Vitro Antiviral Assay (Viral Replication)
This protocol is a general guide for evaluating the antiviral activity of this compound against a specific virus.
Materials:
-
Host cells susceptible to the virus of interest (e.g., VeroE6/TMPRSS2 for SARS-CoV-2)
-
Virus stock with a known titer
-
Infection medium (e.g., serum-free medium)
-
This compound stock solution
-
96-well plates
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus)
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Treatment and Infection: Pre-treat the cells with different concentrations of this compound for a defined period. Then, infect the cells with the virus at a specific multiplicity of infection (MOI). Alternatively, this compound can be added at the time of infection or post-infection depending on the experimental question.
-
Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: Isolate total RNA from the cells or supernatant and perform RT-qPCR using primers specific for a viral gene to quantify viral RNA levels.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the titer of infectious virus particles.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication by this compound compared to the virus-infected control.
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. journals.asm.org [journals.asm.org]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of this compound acetal derivatives blocking SARS-CoV-2 RNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LC-MS/MS method for quantifying ciclesonide and des-ciclesonide in plasma
An ultrasensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of the inhaled corticosteroid prodrug, ciclesonide (CIC), and its pharmacologically active metabolite, des-isobutyryl-ciclesonide (des-CIC), in human plasma. This method is crucial for pharmacokinetic (PK) studies, especially in the development of new inhalation devices and formulations where systemic exposure may be extremely low.
This compound is administered via inhalation and is converted by intracellular esterases in the lungs into des-ciclesonide, which exerts a potent anti-inflammatory effect. The ability to accurately measure both the parent prodrug and the active metabolite at very low concentrations is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound-based medications.
This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's validation performance. The described method achieves a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes, representing a significant improvement in sensitivity over previously reported methods.
Signaling Pathway: Activation of this compound
This compound itself is a prodrug with low affinity for the glucocorticoid receptor. After inhalation, it is rapidly hydrolyzed by esterases, primarily in the pulmonary tissue, to its active metabolite, des-ciclesonide. This localized activation contributes to its favorable safety profile by minimizing systemic corticosteroid effects.
Caption: Metabolic activation of this compound to Des-Ciclesonide.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantification of this compound and des-ciclesonide in plasma.
Materials and Reagents
-
Analytes and Internal Standards: this compound, Des-Ciclesonide, this compound-d11 (CIC-d11), and Des-Ciclesonide-d11 (des-CIC-d11) reference standards.
-
Solvents and Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), 1-Chlorobutane, Formic acid, and Ammonium acetate.
-
Matrix: Drug-free human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Photoionization (APPI) source. Alternatively, an Atmospheric Pressure Chemical Ionization (APCI) source can be used.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and effective technique for extracting CIC and des-CIC from plasma. An alternative method is Supported Liquid Extraction (SLE), which can be automated.
-
Aliquot 0.500 mL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution containing CIC-d11 and des-CIC-d11.
-
Vortex briefly to mix.
-
Add 3 mL of 1-chlorobutane as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water).
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized conditions for LC and MS/MS analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient from 30% to 95% B over 3 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 4.7 minutes |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Source | Atmospheric Pressure Photoionization (APPI) |
| Polarity | Negative |
| Source Temperature | 300°C |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (CIC) | 599.2 | 339.1 | 26 |
| Des-Ciclesonide (des-CIC) | 529.2 | 357.2 | 21 |
| This compound-d11 (IS1) | 610.4 | 339.1 | 26 |
| Des-Ciclesonide-d11 (IS2) | 540.4 | 357.2 | 21 |
LC-MS/MS Analysis Workflow
The overall experimental process from sample receipt to data generation follows a standardized workflow to ensure consistency and accuracy.
Caption: General workflow for sample analysis.
Method Validation Data
The method was fully validated according to regulatory guidelines. The following tables summarize the performance characteristics.
Table 4: Linearity and Sensitivity
| Analyte | Calibration Range (pg/mL) | r² | LLOQ (pg/mL) |
| This compound | 1 - 500 | > 0.99 | 1 |
| Des-Ciclesonide | 1 - 500 | > 0.99 | 1 |
Table 5: Accuracy and Precision of Quality Control (QC) Samples
| Analyte | QC Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| This compound | Low | 3 | ≤ 8.1% | ≤ 9.6% | -4.0% to +0.3% |
| Mid | 150 | ≤ 8.1% | ≤ 9.6% | -4.0% to +0.3% | |
| High | 380 | ≤ 8.1% | ≤ 9.6% | -4.0% to +0.3% | |
| Des-Ciclesonide | Low | 3 | ≤ 6.2% | ≤ |
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ciclesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclesonide is a corticosteroid used for the management of asthma and allergic rhinitis. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. This document provides detailed protocols and methods for the analysis of this compound using HPLC, tailored for both pharmaceutical and bioanalytical applications.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the operational parameters and performance characteristics of various HPLC methods for this compound analysis, providing a comparative overview for method selection and development.
Table 1: HPLC Methods for this compound Analysis in Pharmaceutical Formulations
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient)[1][2] | Method 3 (UPLC)[3] |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[4] | Zorbax SB C8 (150 x 4.6 mm, 5 µm)[1][2] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Ethanol:Water (85:15 v/v)[4] | A: 0.2% v/v Perchloric Acid in Water, B: Acetonitrile[1][2] | A: Methanol, B: Acetonitrile (55:45 v/v)[3] |
| Elution Type | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.1 mL/min[4] | 1.2 mL/min[1] | 1.2 mL/min[3] |
| Detection Wavelength | 242 nm[4] | 230 nm[1][2] | 240 nm[3] |
| Injection Volume | 20 µL | 10 µL | 5 µL |
| Linearity Range | 10-150% of nominal concentration[4] | 10-30 µg/mL[1] | 8-40 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9999[4] | >0.999 | >0.999[3] |
| Accuracy (% Recovery) | 99.6%[4] | 98-102% | 99-101% |
| Precision (%RSD) | 0.20%[4] | <2.0%[1] | <2.0%[3] |
Table 2: LC-MS/MS Methods for this compound Analysis in Biological Matrices (Human Serum/Plasma)
| Parameter | Method A (LC-APCI-MS/MS)[5] | Method B (LC-APPI-MS/MS)[1][2][6] |
| Matrix | Human Plasma[5] | Human Serum[1][2][6] |
| Sample Preparation | Liquid-Liquid Extraction (Methyl tert-butyl ether)[5] | Liquid-Liquid Extraction (1-chlorobutane)[1][2][6] |
| Column | C18 column | C18 column |
| Mobile Phase | 0.1% Formic Acid in Water and Methanol[5] | Acetonitrile with 10 mM Acetic Acid and 10% Acetone |
| Elution Type | Gradient[5] | Gradient |
| Detector | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer[2] |
| Ionization Source | APCI (Positive Mode)[5] | APPI (Negative Mode)[2] |
| Linearity Range | 10-10,000 pg/mL[5] | 1-500 pg/mL[1][2][6] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5] | 1 pg/mL[1][2][6] |
| Accuracy (% Bias) | Within ±15% | Within ±4.0%[2] |
| Precision (%CV) | <15% | <9.6%[2] |
| Extraction Recovery | Not Specified | ~85%[2] |
Experimental Protocols
Protocol 1: Analysis of this compound in a Pharmaceutical Formulation (Metered-Dose Inhaler)
This protocol is based on a stability-indicating RP-HPLC method.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Perchloric acid
-
Metered-Dose Inhaler (MDI) containing this compound
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Zorbax SB C8 column (150 x 4.6 mm, 5 µm) or equivalent
3. Chromatographic Conditions
-
Mobile Phase A: 0.2% v/v Perchloric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions
-
Standard Solution (20 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Sample Solution:
-
Discharge the contents of a this compound MDI into a suitable volumetric flask.
-
Add a known volume of diluent (e.g., mobile phase) to dissolve the drug.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent to achieve a theoretical concentration of 20 µg/mL of this compound.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. System Suitability Before sample analysis, perform system suitability tests. Inject the standard solution five times and evaluate the following parameters:
-
Tailing factor: Should be less than 2.0.
-
Theoretical plates: Should be greater than 2000.
-
Relative standard deviation (RSD) of peak areas: Should be less than 2.0%.
6. Analysis Inject the blank (diluent), standard solution, and sample solution into the HPLC system and record the chromatograms. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Protocol 2: Analysis of this compound in Human Serum (LC-MS/MS)
This protocol outlines a highly sensitive method for the quantification of this compound in a biological matrix.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d11 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
1-chlorobutane
-
Human serum (drug-free)
2. Instrumentation
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an APPI source.
-
A suitable C18 analytical column.
3. LC-MS/MS Conditions
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol mixture).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Ionization Mode: APPI, negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
4. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard and IS Solutions: Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human serum with appropriate volumes of the working standard solutions to prepare calibration standards (e.g., 1-500 pg/mL) and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of serum sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex for 15 seconds.
-
Add 3 mL of 1-chlorobutane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow of a system suitability test in HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. frontagelab.com [frontagelab.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive simultaneous determination of this compound, this compound-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of this compound and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciclesonide Administration in Rodent Models of Airway Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciclesonide is a synthetic corticosteroid utilized in the management of asthma and allergic rhinitis. It functions as a prodrug, which is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by endogenous esterases within the lungs.[1][2][3][4][5] This localized activation contributes to its high therapeutic index, maximizing anti-inflammatory effects in the airways while minimizing systemic side effects.[1][2] Des-CIC exhibits a high affinity for the glucocorticoid receptor (GR), and upon binding, the complex translocates to the nucleus to modulate the expression of genes involved in inflammation.[4] This document provides detailed protocols and application notes for the administration of this compound in various rodent models of airway inflammation, summarizing key quantitative data and visualizing experimental workflows and signaling pathways.
Mechanism of Action
This compound's anti-inflammatory activity is mediated by its active metabolite, des-CIC. The binding of des-CIC to the GR leads to the increased production of anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[4] Furthermore, this compound suppresses the infiltration of inflammatory cells, including eosinophils, T-lymphocytes, and mast cells, into the respiratory mucosa and inhibits the release of pro-inflammatory cytokines.[4]
Signaling Pathway of this compound
Caption: this compound's mechanism of action in airway epithelial cells.
Rodent Models of Airway Inflammation
Several rodent models are employed to study the efficacy of this compound in the context of airway inflammation. These models mimic various aspects of human respiratory diseases such as asthma and bronchopulmonary dysplasia (BPD).
Antigen-Induced Airway Eosinophilia in Brown Norway Rats
This model is used to assess the effect of this compound on allergen-induced eosinophilic inflammation, a hallmark of allergic asthma.
Experimental Protocol:
-
Sensitization: Brown Norway rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.
-
Challenge: After a period of sensitization (typically 14-21 days), rats are challenged with an aerosolized solution of OVA to induce airway inflammation.
-
This compound Administration: this compound is administered, often intratracheally, prior to the allergen challenge.
-
Assessment: 24-48 hours post-challenge, bronchoalveolar lavage fluid (BALF) is collected to quantify eosinophil numbers and other inflammatory cells. Lung tissue may also be collected for histological analysis.
Sephadex-Induced Lung Edema in Rats
This model is used to evaluate the anti-inflammatory effects of this compound on non-allergic airway inflammation and edema.
Experimental Protocol:
-
Induction: Rats are administered an intratracheal instillation of Sephadex G-200 beads suspended in saline to induce acute lung inflammation and edema.
-
This compound Administration: this compound is typically administered intratracheally or via inhalation before or after the Sephadex challenge.
-
Assessment: Lung edema is assessed by measuring the lung wet-to-dry weight ratio. BALF can be analyzed for total and differential cell counts and protein concentration.
Neonatal Lung Injury Models in Rats (for BPD)
These models are used to investigate the protective effects of this compound on the developing lung, relevant to bronchopulmonary dysplasia in premature infants.
Experimental Protocols:
-
Bleomycin-Induced Lung Injury:
-
Induction: Neonatal rats receive daily injections of bleomycin from postnatal day 1 (P1) to P11 to induce lung injury and inflammation.[1]
-
This compound Administration: this compound is administered systemically (e.g., subcutaneously) during the period of bleomycin exposure.
-
Assessment: At a specified time point (e.g., P14), lung tissue is analyzed for pro-inflammatory cytokine gene expression (e.g., TNFα, IFNγ), and histological changes.[1]
-
-
Endotoxin-Induced Lung Injury:
-
Induction: Pregnant rats receive an intra-amniotic injection of endotoxin on day 20 of pregnancy. Pups are delivered by cesarean section on day 22.[5][6]
-
This compound Administration: Pups receive postnatal administration of this compound (e.g., 0.5 mg/kg) for five consecutive days.[5][6]
-
Assessment: On postnatal day 14, lung function (compliance), lung structure (radial alveolar count, mean linear intercept), and markers of pulmonary hypertension are evaluated.[5][6]
-
-
Hyperoxia-Induced Lung Injury:
-
Induction: Newborn rat pups are exposed to a hyperoxic environment.
-
This compound Administration: this compound is administered subcutaneously during or after hyperoxia exposure.
-
Assessment: Lung compliance, alveolarization, lung vascular growth, and right ventricular hypertrophy are assessed at a specific time point (e.g., day 14).[7]
-
Experimental Workflow Visualization
Caption: Generalized experimental workflows for rodent models of airway inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various rodent models of airway inflammation.
Table 1: Effect of this compound on Inflammatory Cell Infiltration
| Model | Rodent Species | This compound Dose | Outcome Measure | Result |
| Antigen-Induced Airway Eosinophilia | Brown Norway Rat | Not Specified | Airway Eosinophilia | Comparable efficacy to fluticasone |
| Sephadex-Induced Lung Edema | Rat | Not Specified | Lung Edema | Comparable efficacy to fluticasone |
Table 2: Effect of this compound in Neonatal Rat Lung Injury Models
| Model | This compound Dose | Outcome Measure | Result |
| Bleomycin-Induced | Not Specified | Pro-inflammatory Cytokine mRNA | As effective as dexamethasone in reducing expression |
| Endotoxin-Induced | 0.5 mg/kg for 5 days | Lung Compliance | Significantly improved |
| Endotoxin-Induced | 0.5 mg/kg for 5 days | Alveolarization | Significantly improved |
| Endotoxin-Induced | 0.5 mg/kg for 5 days | Pulmonary Hypertension | Prevented |
| Hyperoxia-Induced | Not Specified | Lung Compliance | Significantly improved |
| Hyperoxia-Induced | Not Specified | Alveolarization | Significantly improved |
| Hyperoxia-Induced | Not Specified | Right Ventricular Hypertrophy | Prevented |
Logical Relationship Diagram
Caption: Logical relationship of this compound treatment and outcomes.
Conclusion
This compound has demonstrated significant anti-inflammatory efficacy in a variety of rodent models of airway inflammation. Its unique activation profile within the lungs makes it an attractive therapeutic candidate, offering potent local effects with a favorable safety profile. The protocols and data presented herein provide a comprehensive resource for researchers investigating the preclinical effects of this compound in respiratory diseases. Further studies are warranted to fully elucidate its therapeutic potential and long-term effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical profile of this compound, a novel corticosteroid for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound exhibits lung-protective effects in neonatal rats exposed to intra-amniotic enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound shows a lung-protective effect in neonatal hyperoxia-exposed rats [e-cep.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Ciclesonide
Introduction
Ciclesonide is a corticosteroid utilized for the management of asthma and allergic rhinitis. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, it is imperative to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical formulations. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Method Development
The primary objective of this method is to achieve effective separation of this compound from its potential degradation products. A systematic approach was undertaken to optimize the chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and detector wavelength.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (95:5 v/v), pH adjusted to 3 with Orthophosphoric Acid[1][2] |
| Flow Rate | 0.9 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm[1][2] |
| Run Time | 15 minutes |
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (20 µg/mL): Dilute 20 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Preparation (from Metered-Dose Inhaler): Actuate a specified number of doses from the inhaler into a known volume of mobile phase to achieve a theoretical concentration of 20 µg/mL of this compound. Sonicate for 15 minutes and filter through a 0.45 µm nylon syringe filter before injection.
2. Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[1] this compound was subjected to various stress conditions as per ICH guidelines Q1A (R2).[1][2]
-
Acid Hydrolysis:
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the solution at 60°C for 10 minutes.[1]
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 15 minutes.[1]
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at 105°C in an oven for 24 hours.
-
Accurately weigh the heat-treated powder to prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 24 hours.
-
Accurately weigh the UV-exposed powder to prepare a 100 µg/mL solution in the mobile phase.
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 2: Results of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution (Rs) between this compound and Closest Degradant |
| Acid (0.1 M HCl, 60°C, 10 min) | 10%[1] | 1[1] | 2.8 |
| Base (0.1 N NaOH, 60°C, 15 min) | Significant[1] | 2[1] | 3.5 |
| Oxidative (30% H₂O₂, RT, 24 hr) | No significant degradation | 0 | - |
| Thermal (105°C, 24 hr) | Significant[1] | 1 | 2.5 |
| Photolytic (UV light, 24 hr) | Significant[1] | 1 | 3.1 |
Table 3: Validation Summary
| Parameter | Result |
| Linearity (Range) | 5-150 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | Robust |
Visualization
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Forced degradation pathways of this compound under various stress conditions.
The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of this compound in pharmaceutical formulations. The clear separation of the parent drug from its degradation products confirms the stability-indicating nature of the assay.[3][4]
References
Application Notes and Protocols: Ciclesonide Metabolism in Precision-Cut Lung Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclesonide is an inhaled corticosteroid (ICS) prodrug used in the treatment of asthma.[1][2][3] Its therapeutic efficacy relies on its conversion to the pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases within the lung.[1][2][3] Des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100 times greater than the parent compound.[1] A key feature of this compound's metabolism in the lung is the subsequent reversible esterification of des-CIC with fatty acids, forming conjugates such as des-CIC oleate and des-CIC palmitate.[1][2][4] These fatty acid conjugates are highly lipophilic and may act as an intracellular reservoir of the active metabolite, potentially contributing to a prolonged anti-inflammatory effect and allowing for once-daily dosing.[4][5]
Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for studying pulmonary drug metabolism.[6][7] This system preserves the complex three-dimensional architecture and cellular heterogeneity of the lung, offering a more physiologically relevant environment compared to single-cell cultures.[7] PCLS contain various cell types, including bronchial and alveolar epithelial cells, endothelial cells, and resident immune cells, maintaining the intricate cell-cell and cell-matrix interactions crucial for metabolic processes.[7] This application note provides detailed protocols for utilizing PCLS to investigate the metabolism of this compound, along with representative data and visualization of the metabolic and signaling pathways.
This compound Metabolic Pathway in the Lung
The metabolic activation of this compound in the lungs is a two-step process. Initially, this compound is hydrolyzed by intracellular esterases to form the active metabolite, des-CIC. Subsequently, des-CIC undergoes reversible conjugation with fatty acids to form lipophilic esters.
Quantitative Analysis of this compound Metabolism in PCLS
The following tables summarize the quantitative data on the metabolism of this compound in human precision-cut lung slices. These studies demonstrate the time-dependent conversion of this compound to its metabolites.
Table 1: Metabolism of [14C]-Ciclesonide in Human PCLS Over 24 Hours
| Time (hours) | This compound (% of total radioactivity) | des-CIC (% of total radioactivity) | des-CIC Fatty Acid Conjugates (% of total radioactivity) | Polar Metabolites (% of total radioactivity) |
| 2 | 45.7 | 28.9 | 20.3 | 5.1 |
| 6 | 25.4 | 22.1 | 45.5 | 7.0 |
| 24 | 7.8 | 10.9 | 69.8 | 11.5 |
Data adapted from in vitro studies using human precision-cut lung slices incubated with 25 µM [14C]-ciclesonide.[8]
Table 2: Comparison of Inhaled Corticosteroid Metabolism in Human PCLS after 24-hour Incubation
| Compound (25 µM initial concentration) | Parent Compound Remaining (nmol) | Active Metabolite(s) (nmol) | Fatty Acid Esters (nmol) | Total Active Drug Pool (nmol) |
| This compound (CIC) | 2.11 | 3.51 (des-CIC) | 18.81 | 24.43 |
| Beclomethasone Dipropionate (BDP) | 0.00 | 0.74 (BMP) + 8.57 (BOH) | 0.58 | 9.31 |
| Budesonide (BUD) | 6.73 | - | 11.22 | 17.95 |
| Fluticasone Propionate (FP) | 9.51 | No metabolites detected | No metabolites detected | 9.51 |
BMP: Beclomethasone-17-monopropionate, BOH: Beclomethasone. The total active drug pool includes the parent compound, active metabolites, and fatty acid esters.[9][10]
Experimental Protocols
Preparation of Precision-Cut Lung Slices (PCLS)
This protocol outlines the methodology for preparing PCLS from human lung tissue for metabolic studies.
-
Tissue Acquisition: Obtain fresh human lung tissue from surgical resections, ensuring ethical approval and patient consent. Transport the tissue to the laboratory in a suitable transport medium (e.g., DMEM) on ice.
-
Lung Inflation: Cannulate the airways and gently inflate the lung lobe with a low-melting-point agarose solution (e.g., 1.5-2% in DMEM) at 37°C.[11] Allow the agarose to solidify by placing the tissue on ice.
-
Tissue Coring: Create cylindrical tissue cores from the inflated lung using a tissue coring tool (e.g., 8-10 mm diameter).
-
Slicing: Cut the tissue cores into thin slices (typically 250-300 µm) using a high-precision vibratome in a bath of ice-cold buffer.
-
Collection and Washing: Collect the PCLS in a sterile culture medium (e.g., DMEM supplemented with antibiotics). Wash the slices several times to remove any damaged cells and debris.
-
Viability Assessment: Before commencing the experiment, assess the viability of the PCLS. Common methods include measuring ATP content or protein synthesis.[8] Slices with high viability should be selected for the metabolism studies.
This compound Incubation and Metabolite Extraction
-
Incubation: Place individual PCLS into wells of a 24-well plate containing pre-warmed culture medium. Allow the slices to equilibrate for a short period.
-
Dosing: Introduce this compound (e.g., 25 µM solution of [14C]-labeled or unlabeled this compound) into the culture medium.[8]
-
Time Course: Incubate the PCLS for various time points (e.g., 2, 6, and 24 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
Sample Collection: At each time point, collect both the incubation medium and the PCLS.
-
Metabolite Extraction from PCLS:
-
Rinse the PCLS with ice-cold buffer to remove any remaining incubation medium.
-
Homogenize the PCLS in a suitable solvent (e.g., acetonitrile or methanol).
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation: The collected medium and the supernatant from the PCLS extraction can be further processed and concentrated prior to analysis.
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC): Analyze the extracted samples using HPLC with UV and/or radiochemical detection to separate this compound and its metabolites.[8]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV detection can be used for unlabeled compounds, while a radiochemical detector is necessary for [14C]-labeled this compound.
-
-
Mass Spectrometry (MS): Confirm the identity of the metabolites using liquid chromatography-mass spectrometry (LC-MS).[8] This technique provides molecular weight and fragmentation data for structural elucidation.
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of des-CIC are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and modulates gene expression. This can occur through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[12]
-
Transrepression: The GR monomer can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by preventing them from binding to their target DNA sequences.[12][13] This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Conclusion
The use of precision-cut lung slices provides a robust and physiologically relevant ex vivo system for studying the metabolism of inhaled corticosteroids like this compound. The protocols and data presented here demonstrate that this compound is efficiently converted to its active metabolite, des-CIC, and subsequently forms a depot of fatty acid conjugates within the lung tissue. This metabolic profile, elucidated through PCLS studies, is crucial for understanding the prolonged duration of action and the therapeutic efficacy of this compound in the treatment of inflammatory airway diseases. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development to conduct similar metabolism studies.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Deposition and metabolism of inhaled this compound in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro metabolism of this compound in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of beclomethasone dipropionate, budesonide, this compound, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. medicalxpress.com [medicalxpress.com]
Protocol for Studying the Anti-inflammatory Effects of Ciclesonide on Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of the inhaled corticosteroid ciclesonide on human bronchial epithelial cells (HBECs). This document outlines the necessary materials, step-by-step experimental procedures, and data analysis techniques to assess the anti-inflammatory properties of this compound in an in vitro model of airway inflammation.
Introduction
This compound is a synthetic corticosteroid used in the management of asthma.[1][2] It is a prodrug that is converted to its active metabolite, desisobutyryl-ciclesonide (des-CIC), by endogenous esterases within the lungs.[3][4][5] Des-CIC exhibits a high binding affinity for the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory genes and the activation of anti-inflammatory pathways.[3][5] This protocol details methods to study the effects of this compound on cytokine-induced inflammation in primary human bronchial epithelial cells.
Data Presentation
Table 1: this compound-mediated Inhibition of Pro-inflammatory Markers in Human Bronchial Epithelial Cells
| Treatment | ICAM-1 Expression (% Inhibition) | GM-CSF Release (% Inhibition) | IL-8 Release (% Inhibition) |
| This compound (0.0003 µM) | >20%[6] | ~15%[6] | ~10%[6] |
| This compound (0.003 µM) | >25%[6] | ~20%[6] | ~15%[6] |
| This compound (0.03 µM) | >30%[6] | ~25%[6] | ~20%[6] |
| This compound (0.3 µM) | >35%[6] | ~35%[6] | ~30%[6] |
| This compound (3.0 µM) | >40%[6] | ~45%[6] | ~40%[6] |
Human bronchial epithelial cells were stimulated with IL-4 (20 ng/mL) and TNF-α (20 ng/mL) for 24 hours in the presence or absence of varying concentrations of this compound. Data is presented as the mean percent inhibition compared to stimulated cells without this compound treatment.[6][7]
Table 2: Time-dependent Inhibition of ICAM-1 Expression by this compound
| Incubation Time with this compound (3.0 µM) | ICAM-1 Expression (% Inhibition) |
| 3 hours | ~14%[6] |
| 24 hours | >40%[6] |
| 48 hours | ~38%[6] |
Human bronchial epithelial cells were stimulated with IL-4 (20 ng/mL) and TNF-α (20 ng/mL) and co-incubated with 3.0 µM this compound for the indicated durations. Data represents the mean percent inhibition of ICAM-1 expression.[6][7]
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells (HBECs)
This protocol describes the culture of primary HBECs obtained from commercial vendors or isolated from bronchial tissue explants.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Growth Medium (BEGM) or equivalent
-
Collagen-coated culture flasks or plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Pre-warm all media and reagents to 37°C.
-
Thaw cryopreserved HBECs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed BEGM.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh BEGM.
-
Seed the cells onto collagen-coated culture flasks at a density of 5,000-7,500 cells/cm².
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Change the medium every 48 hours until the cells reach 80-90% confluency.
-
To subculture, wash the cells with PBS, add Trypsin/EDTA, and incubate until cells detach. Neutralize the trypsin with trypsin-neutralizing solution or serum-containing medium and re-seed as required.
This compound Treatment and Inflammatory Stimulation
Materials:
-
Confluent HBECs in culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant Human IL-4
-
Recombinant Human TNF-α
-
Serum-free cell culture medium
Procedure:
-
One day prior to the experiment, replace the BEGM with serum-free medium.
-
Prepare working solutions of this compound, IL-4, and TNF-α in serum-free medium. A final concentration of 20 ng/mL for both IL-4 and TNF-α is recommended for stimulation.[6][7] this compound can be tested at concentrations ranging from 0.0003 to 3.0 µM.[6]
-
Aspirate the medium from the HBEC cultures.
-
Add the medium containing the appropriate concentrations of this compound and/or inflammatory cytokines (IL-4 and TNF-α). Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 3, 24, 48 hours) at 37°C in a 5% CO₂ incubator.[6]
-
Following incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and harvest the cells for analysis of surface marker expression (FACS) or gene expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for GM-CSF and IL-8
Materials:
-
Human GM-CSF and IL-8 ELISA kits
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Centrifuge the collected cell culture supernatants at 1,500 rpm for 10 minutes at 4°C to remove any cellular debris.[8]
-
Perform the ELISA for GM-CSF and IL-8 according to the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to antibody-coated microplates, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of GM-CSF and IL-8 in the samples based on the standard curve.
Flow Cytometry (FACS) for ICAM-1 Expression
Materials:
-
Harvested HBECs
-
Phycoerythrin (PE)-conjugated anti-human ICAM-1 antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest the treated HBECs using a gentle cell scraper or non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer.
-
Aliquot approximately 1x10^5 cells per tube.
-
Add the PE-conjugated anti-human ICAM-1 antibody or the isotype control antibody to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of ICAM-1 positive cells and the mean fluorescence intensity.
Mandatory Visualizations
Caption: this compound activation and its anti-inflammatory signaling pathway in bronchial epithelial cells.
Caption: Experimental workflow for studying this compound effects on HBECs.
References
- 1. fn-test.com [fn-test.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. med.unc.edu [med.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Cytokine-activated bronchial epithelial cell pro-inflammatory functions are effectively downregulated in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Protocol [protocols.io]
Application Notes and Protocols for Evaluating Inhaled Ciclesonide Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly used animal models to assess the efficacy of inhaled ciclesonide in treating respiratory inflammation and asthma. The included data summaries and visualizations offer a comprehensive overview of expected outcomes and mechanistic insights.
Introduction to this compound
This compound is a synthetic corticosteroid utilized for the management of asthma and allergic rhinitis.[1] It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases in the lungs.[1][2] Des-CIC exhibits a high affinity for the glucocorticoid receptor, leading to potent anti-inflammatory effects.[2][3] Its localized activation in the airways is designed to minimize systemic side effects.[1]
Animal Models for Efficacy Evaluation
Several well-established animal models are employed to study the therapeutic potential of inhaled this compound. These models mimic key pathological features of human respiratory diseases, such as airway inflammation, hyperresponsiveness, and cellular infiltration.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to investigate the anti-inflammatory effects of this compound in the context of acute lung inflammation triggered by bacterial endotoxin.
Experimental Protocol:
-
Animals: Female C57BL/6 mice (10-12 weeks old) are commonly used.[4]
-
Acclimatization: House the mice in standard conditions with free access to food and water for at least one week before the experiment.
-
LPS Challenge:
-
Anesthetize the mice via intraperitoneal injection of a suitable anesthetic.
-
Expose the trachea through a small incision.
-
Administer lipopolysaccharide (LPS) from E. coli (e.g., O55:B5) via intratracheal instillation. A typical dose is 2.25 mg/kg in 40 μL of sterile phosphate-buffered saline (PBS).[5] Control animals receive an equal volume of PBS.[5]
-
-
This compound Administration:
-
Administer this compound via inhalation (nebulization) or intranasal instillation.
-
Nebulization: Place the mice in a whole-body exposure chamber connected to a nebulizer. Nebulize a suspension of this compound (e.g., 40 µg dose) for a specified duration (e.g., 30 minutes).[6][7]
-
Intranasal Instillation: While the mouse is lightly anesthetized, instill a small volume (e.g., 20-30 µL) of this compound solution into the nostrils.[8]
-
This compound treatment can be administered before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
-
-
Endpoint Analysis (24-72 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs to collect BAL fluid (BALF).
-
Cell Analysis: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform total and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer and cytospin preparations stained with a differential stain.
-
Cytokine Analysis: Use the BALF supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Lung Histology: Perfuse the lungs with formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
-
Quantitative Data Summary:
| Parameter | Control (LPS + Vehicle) | This compound-Treated (LPS + this compound) | Reference |
| BALF Total Cells (x 10^5) | 20.5 ± 2.1 | 9.6 ± 1.5 | [9] |
| BALF Neutrophils (%) | ~80% | Significantly reduced | [9] |
| TNF-α in BALF (pg/mL) | Significantly elevated | Significantly reduced | [7] |
| IL-6 in BALF (pg/mL) | Significantly elevated | Significantly reduced | [5] |
| Note: Values are illustrative and may vary based on the specific protocol and this compound dosage. Statistical significance (p < 0.05) is denoted by an asterisk. |
Experimental Workflow:
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This is a widely used model to simulate the Th2-mediated inflammatory response characteristic of allergic asthma.
Experimental Protocol:
-
Animals: BALB/c mice (female, 6-8 weeks old) are a common choice due to their strong Th2 response.[10]
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL PBS.[11]
-
Control mice receive i.p. injections of PBS with alum.
-
-
Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day in a whole-body exposure chamber.[12]
-
Control mice are challenged with saline aerosol.
-
-
This compound Administration:
-
Endpoint Analysis (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR using whole-body plethysmography in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect BALF.
-
Cell Analysis: Determine the total and differential cell counts in BALF, with a focus on eosinophils.
-
Cytokine and IgE Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF supernatant by ELISA and OVA-specific IgE in serum.[13]
-
Lung Histology: Prepare lung tissue sections and stain with H&E for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Quantitative Data Summary:
| Parameter | Control (OVA + Vehicle) | This compound-Treated (OVA + this compound) | Reference |
| BALF Eosinophils (x 10^4) | Significantly elevated | Significantly reduced | [2] |
| IL-4 in BALF (pg/mL) | Significantly elevated | Significantly reduced | [7] |
| IL-5 in BALF (pg/mL) | Significantly elevated | Significantly reduced | [14] |
| IL-13 in BALF (pg/mL) | Significantly elevated | Significantly reduced | [7][14] |
| Serum OVA-specific IgE (U/mL) | Significantly elevated | Significantly reduced* | [13] |
| Note: Values are illustrative and may vary based on the specific protocol and this compound dosage. Statistical significance (p < 0.05) is denoted by an asterisk. |
Experimental Workflow:
Equine Asthma Model
Horses with naturally occurring asthma provide a large animal model that closely resembles human asthma.
Experimental Protocol:
-
Animals: Select client-owned horses with a documented history of severe equine asthma.[15]
-
Inclusion Criteria: Base inclusion on clinical signs (e.g., cough, increased respiratory effort) and evidence of airway inflammation from BALF cytology.
-
This compound Administration:
-
Endpoint Analysis:
-
Clinical Score: Evaluate clinical signs using a standardized scoring system (e.g., Weighted Clinical Score) at baseline and after the treatment period.
-
Lung Function: Measure pulmonary function parameters such as pulmonary resistance and elastance.
-
BALF Cytology: Analyze BALF for changes in inflammatory cell populations.
-
Quantitative Data Summary:
| Parameter | Pre-Treatment | Post-Ciclesonide Treatment | Reference |
| Weighted Clinical Score | Elevated | Significantly reduced | [18] |
| Pulmonary Resistance (cm H₂O/L/s) | Elevated | Significantly reduced | [18] |
| Pulmonary Elastance (cm H₂O/L) | Elevated | Significantly reduced* | [18] |
| Note: Values are illustrative and may vary based on the specific protocol. Statistical significance (p < 0.05) is denoted by an asterisk. |
This compound's Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway.
References
- 1. This compound Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical profile of this compound, a novel corticosteroid for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 5. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced alveo pulmonary deposition of nebulized this compound for attenuating airways inflammations: a strategy to overcome metered dose inhaler drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 13. Interleukin‐16 aggravates ovalbumin‐induced allergic inflammation by enhancing Th2 and Th17 cytokine production in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL‑5 and IL‑13 in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhaled this compound is efficacious and well tolerated in the treatment of severe equine asthma in a large prospective European clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aservo® EquiHaler® (this compound inhalation spray) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 17. aservoequihaler.com [aservoequihaler.com]
- 18. equimanagement.com [equimanagement.com]
Application Notes and Protocols for the Quantification of Ciclesonide and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the inhaled corticosteroid ciclesonide (CIC) and its primary active metabolite, des-ciclesonide (des-CIC), in biological matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction
This compound is a corticosteroid used for the management of asthma and allergic rhinitis.[1] It is administered as a prodrug and is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, des-ciclesonide.[2] This targeted activation minimizes systemic side effects.[1] Accurate quantification of both this compound and des-ciclesonide in biological samples is crucial for assessing the drug's efficacy, safety, and pharmacokinetic profile. The methods described herein primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects through a well-defined signaling pathway. As a prodrug, it is largely inactive upon administration. In the airways, it is converted by esterases to des-ciclesonide.[2] Des-ciclesonide has a significantly higher binding affinity for the glucocorticoid receptor (GR) than the parent compound.[2] Upon binding, the des-CIC/GR complex translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs). This leads to the increased production of anti-inflammatory proteins, such as lipocortin-1, and the suppression of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]
Quantitative Analysis Methods
The following tables summarize validated LC-MS/MS methods for the quantification of this compound and des-ciclesonide in human plasma and serum.
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Analyte(s) | This compound & des-Ciclesonide | This compound & des-Ciclesonide |
| Biological Matrix | Human Plasma | Human Serum |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| Internal Standard (IS) | Mifepristone | CIC-d11 & des-CIC-d11 |
| Chromatography | Reversed-Phase C18 | Reversed-Phase MAX-RP |
| Ionization | APCI (+) | APPI (+) |
| Detection | MS/MS (SRM) | MS/MS |
| Reference | [4] | [4] |
Table 2: Method Validation and Performance Characteristics
| Parameter | Method 1 | Method 2 |
| Linearity Range (pg/mL) | 10 - 10,000 | 1 - 500 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 10 | 1 |
| Intra-assay Precision (% CV) | Not Specified | ≤8.1% (CIC), ≤6.2% (des-CIC) |
| Inter-assay Precision (% CV) | Not Specified | ≤9.6% (CIC), ≤6.3% (des-CIC) |
| Intra-assay Accuracy (%) | Not Specified | 93.3% - 109.7% (CIC), 97.3% - 104.0% (des-CIC) |
| Inter-assay Accuracy (%) | Not Specified | 96.0% - 100.3% (CIC), 99.3% - 100.3% (des-CIC) |
| Extraction Recovery (%) | Not Specified | ~85% |
| Reference | [4] | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a method for the simultaneous determination of this compound and des-ciclesonide in human plasma.[4]
Materials:
-
Human plasma samples
-
Mifepristone (Internal Standard) working solution
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
To 500 µL of human plasma in a clean tube, add the internal standard solution.
-
Add a specific volume of MTBE as the extraction solvent.
-
Vortex the mixture for a minimum of 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at a sufficient speed and duration (e.g., 12,000 x g for 5 minutes) to achieve phase separation.[4]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Vortex briefly to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
References
Application Notes and Protocols: The Use of Ciclesonide in Hedgehog Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the FDA-approved anti-asthma drug, ciclesonide, as an inhibitor of the Hedgehog signaling pathway for research and potential therapeutic development. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on this critical cellular pathway.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including medulloblastoma and lung cancer, by promoting the survival and proliferation of cancer stem cells (CSCs).[2][3][4][5] Key components of this pathway include the transmembrane proteins Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors.[1]
This compound, a glucocorticoid used for the treatment of asthma and allergic rhinitis, has been identified as a potent inhibitor of the Hedgehog signaling pathway.[3][6] Unlike other glucocorticoids such as dexamethasone and prednisone, this compound has been shown to suppress the proliferation of cancer cells and the formation of cancer stem cells by targeting key components of the Hh pathway.[3][7][8] This unique property makes this compound a valuable tool for studying Hedgehog signaling and a potential candidate for drug repurposing in oncology. This compound is a prodrug that is converted to its active metabolite, desisobutyryl-ciclesonide (des-CIC), by intracellular esterases.[9][10]
Mechanism of Action of this compound on the Hedgehog Pathway
This compound exerts its inhibitory effect on the Hedgehog signaling pathway by reducing the protein levels of essential pathway components.[3] Specifically, treatment with this compound leads to a decrease in the expression of Smoothened (SMO), as well as the downstream transcription factors GLI1 and GLI2.[3][11] This reduction in SMO, GLI1, and GLI2 levels ultimately leads to the downregulation of Hedgehog target genes, such as SOX2, which are critical for maintaining the stem-like properties of cancer cells.[3][6]
The diagram below illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Hedgehog signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on the Hedgehog signaling pathway and cancer stem cell properties have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of this compound on Hedgehog Pathway Gene and Protein Expression
| Target | Cell Line | This compound Concentration | Change in Expression | Reference |
| GLI1 mRNA | A549 Tumorspheres | 10 µM | Decreased | [11] |
| GLI2 mRNA | A549 Tumorspheres | 10 µM | Decreased | [11] |
| GLI1 Protein | A549 Tumorspheres | 10 µM | Decreased | [11] |
| GLI2 Protein | A549 Tumorspheres | 10 µM | Decreased | [11] |
| SMO Protein | A549 Tumorspheres | 10 µM | Decreased | [11] |
| SOX2 mRNA | A549 Cells | Not specified | Decreased | [3] |
| SOX2 Protein | A549 Cells | Not specified | Decreased | [3] |
Table 2: Effect of this compound on Cancer Stem Cell Phenotypes
| Phenotype | Cell Line | This compound Concentration | Effect | Reference |
| Tumorsphere Formation | A549 | Not specified | Inhibited | [3] |
| CD44+/CD24- Population | Breast Cancer Cells | Not specified | Reduced from 13.6% to 3.0% | [8] |
| ALDH-positive Population | Breast Cancer Cells | Not specified | Decreased from 1.0% to 0.4% | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the Hedgehog signaling pathway.
Protocol 1: Western Blotting for SMO, GLI1, GLI2, and SOX2
This protocol describes the detection of key Hedgehog pathway proteins by western blotting following treatment with this compound.
Materials:
-
A549 lung cancer cells (or other suitable cell line)
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMO, anti-GLI1, anti-GLI2, anti-SOX2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 2: Tumorsphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
A549 lung cancer cells
-
This compound (and vehicle control)
-
Serum-free CSC medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
Microscope with a camera
Procedure:
-
Cell Seeding: Dissociate A549 cells into a single-cell suspension. Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free CSC medium.
-
Treatment: Add various concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 7-10 days to allow for tumorsphere formation.
-
Imaging and Quantification: Count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope. Capture representative images.
-
Analysis: Calculate the Tumorsphere Formation Efficiency (TFE) as (Number of tumorspheres / Number of cells seeded) x 100%. Compare the TFE between treated and control groups.
Protocol 3: siRNA-mediated Knockdown of SMO
This protocol is used to confirm that the effects of this compound are mediated through the Hedgehog pathway by mimicking its effect through genetic knockdown of SMO.
Materials:
-
A549 lung cancer cells
-
SMO siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX (or other transfection reagent)
-
Opti-MEM reduced-serum medium
-
Complete cell culture medium
Procedure:
-
siRNA-Lipid Complex Formation: Dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature.
-
Transfection: Add the siRNA-lipid complexes to cells seeded in a 6-well plate.
-
Incubation: Incubate the cells for 24-48 hours.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm SMO knockdown by Western blotting (as described in Protocol 1) or qRT-PCR.
-
Functional Assay: Use the remaining transfected cells for a functional assay, such as the tumorsphere formation assay (Protocol 2), to assess the effect of SMO knockdown on the CSC phenotype.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on the Hedgehog signaling pathway in cancer cells.
Caption: A typical experimental workflow for studying this compound's effects.
References
- 1. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonic hedgehog pathway for the treatment of inflammatory diseases: implications and opportunities for future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FDA-Approved Anti-Asthma Medicine this compound Inhibits Lung Cancer Stem Cells through Hedgehog Signaling-Mediated SOX2 Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medulloblastoma Treatment | St. Jude Care & Treatment [stjude.org]
- 6. The FDA-Approved Anti-Asthma Medicine this compound Inhibits Lung Cancer Stem Cells through Hedgehog Signaling-Mediated SOX2 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Antiasthma Medication this compound Suppresses Breast Cancer Stem Cells through Inhibition of the Glucocorticoid Receptor Signaling-Dependent YAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ciclesonide In Vitro Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ciclesonide concentration for in vitro assays. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: this compound is a prodrug. Do I need to consider its activation in my in vitro experiments?
A1: Yes, this is a critical consideration. This compound is largely inactive and is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by intracellular esterases primarily within the lung.[1][2] Des-CIC has a significantly higher binding affinity for the glucocorticoid receptor (GR) — over 100 times that of the parent compound.[1] Therefore, the cell type used in your assay is crucial. Cells with high esterase activity, such as human bronchial or nasal epithelial cells, will efficiently convert this compound to des-CIC.[3][4] In cell lines with low esterase activity, the observed effects of this compound may be minimal. For such cases, using des-CIC directly may be a more appropriate experimental approach.
Q2: What is the optimal solvent and stock concentration for this compound?
A2: this compound is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[2] A common practice is to prepare a high-concentration stock solution in DMSO. For example, a stock solution of 10-25 mg/mL in DMSO can be prepared.[2] It is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[5] When preparing your working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q3: I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this?
A3: High concentrations of any compound can lead to off-target effects and cytotoxicity. It is essential to determine the optimal concentration range for your specific cell type and assay. A cell viability assay, such as MTT or MTS, should be performed to determine the cytotoxic concentration 50 (CC50) of this compound in your chosen cell line. This will help you establish a non-toxic working concentration range for your functional assays. In some cases, reducing the incubation time or using a more sensitive detection method for your functional readout can allow for the use of lower, non-toxic concentrations of the drug.
Q4: My results with this compound are not consistent. What are the potential sources of variability?
A4: Inconsistent results can arise from several factors. One key reason could be the metabolic activity of your cells, as the conversion of this compound to its active form can vary between cell passages and with cell density.[6] Ensure you are using cells within a consistent passage number range and seed them at a uniform density for all experiments. Another source of variability can be the stability of this compound and its active metabolite in your culture medium. It is advisable to prepare fresh dilutions of the compound for each experiment from a frozen stock. Finally, ensure that your assay readouts are within the linear range of detection to avoid signal saturation, which can mask true biological effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | 1. Insufficient conversion to active des-CIC in the chosen cell line. 2. This compound concentration is too low. 3. Short incubation time. | 1. Use a cell line known to have high esterase activity (e.g., A549, HNEC) or use des-CIC directly. 2. Perform a dose-response experiment to identify the optimal effective concentration. 3. Increase the incubation time, as the conversion to and action of des-CIC can take several hours.[6] |
| High background in ELISA for cytokine measurement | 1. Non-specific binding of antibodies. 2. High endogenous cytokine production by cells. | 1. Optimize blocking conditions and antibody concentrations. 2. Ensure cells are not overly confluent and change to serum-free or low-serum medium before stimulation to reduce basal cytokine levels. |
| Inconsistent bands in Western blot for NF-κB pathway analysis | 1. Variable protein extraction efficiency. 2. Inconsistent sample loading. | 1. Ensure complete cell lysis and use protease and phosphatase inhibitors. 2. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. |
| Poor amplification or high Cq values in qPCR | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription. | 1. Use a standardized RNA extraction method and assess RNA integrity (e.g., via gel electrophoresis or Bioanalyzer). 2. Use a high-quality reverse transcriptase and optimize the amount of RNA input. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its active metabolite, des-CIC, in various in vitro assays.
Table 1: Anti-inflammatory and Glucocorticoid Receptor (GR) Binding Activity
| Compound | Assay | Cell Type/System | Effective Concentration/Binding Affinity | Reference(s) |
| This compound | GR Binding Affinity | Rat Glucocorticoid Receptor | Relative Binding Affinity: 12 (Dexamethasone = 100) | [7] |
| des-CIC | GR Binding Affinity | Rat Glucocorticoid Receptor | Relative Binding Affinity: 1212 (Dexamethasone = 100) | [7] |
| This compound | MCP-1 Secretion Inhibition (TNFα-induced) | Human Airway Smooth Muscle Cells | IC50 ≈ 10⁻⁹ M | [8] |
| This compound | MCP-1 Secretion Inhibition (IL-1β-induced) | Human Airway Smooth Muscle Cells | IC50 ≈ 10⁻⁸ M | [8] |
Table 2: Antiviral Activity
| Compound | Assay | Virus | Cell Type | Effective Concentration | Reference(s) |
| This compound | Viral Replication Inhibition | SARS-CoV-2 | Differentiated HBTE cells | EC90 = 0.55 µM | [9] |
| This compound | Viral Replication Inhibition | MERS-CoV | Vero cells | Effective in the range of 0.1 to 100 µM | [9] |
Table 3: Cell Proliferation and Metabolism
| Compound | Assay | Cell Type | Incubation Time | Concentration and Effect | Reference(s) |
| This compound | Metabolism | A549 cells | 1 hour pulse, up to 24 hour chase | 2 x 10⁻⁸ M; Efficient uptake and conversion to des-CIC | [4][6] |
| This compound | Metabolism | HNEC cells | 1 hour pulse, up to 24 hour chase | 1 x 10⁻⁷ M; Rapid conversion to des-CIC | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cytokine Expression Analysis (ELISA)
This protocol outlines the measurement of a pro-inflammatory cytokine (e.g., IL-6 or IL-8) release from cells treated with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for 6-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatants.
-
Normalize the cytokine concentrations to the total protein content of the cells in each well if desired.
NF-κB Activation Analysis (Western Blot)
This protocol describes the detection of IκBα degradation, a key step in NF-κB activation, in response to this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Inflammatory stimulus (e.g., TNF-α)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IκBα and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize IκBα levels to the loading control.
Visualizations
Caption: this compound activation and glucocorticoid receptor signaling pathway.
Caption: General experimental workflow for in vitro this compound assays.
References
- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. materialneutral.info [materialneutral.info]
- 4. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. diva-portal.org [diva-portal.org]
- 9. The Inhaled Steroid this compound Blocks SARS-CoV-2 RNA Replication by Targeting the Viral Replication-Transcription Complex in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ciclesonide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the low aqueous solubility of ciclesonide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in aqueous and organic solvents?
This compound is sparingly soluble in aqueous buffers.[1] Its solubility can be significantly improved by using organic co-solvents. A summary of reported solubility data is presented below.
Q2: Why is this compound's solubility in aqueous buffers a concern for my experiments?
The low aqueous solubility of this compound can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous cell culture media or physiological buffers.
-
Inaccurate and irreproducible results in bioassays.
-
Low bioavailability in in-vivo studies.[2]
Q3: Are there any immediate strategies I can use to dissolve this compound for a quick experiment?
For immediate, small-scale experiments, using a co-solvent is a common and effective approach. You can first dissolve this compound in an organic solvent like DMSO and then dilute it with your aqueous buffer of choice.[1] However, it is crucial to be mindful of the final concentration of the organic solvent, as it may have cytotoxic effects.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides step-by-step solutions.
Issue 1: this compound precipitates out of my aqueous buffer after dilution from a DMSO stock.
-
Cause: The final concentration of the aqueous buffer may not be able to maintain the solubility of this compound as the percentage of the organic co-solvent decreases.
-
Solution:
-
Decrease the final this compound concentration: Try working with a lower final concentration of this compound in your aqueous buffer.
-
Increase the co-solvent percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. Always run a vehicle control to account for any effects of the co-solvent.
-
Use a different solubilization technique: For longer-term experiments or when organic solvents are not suitable, consider more advanced formulation strategies such as complexation with cyclodextrins or creating a nanosuspension.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: This could be due to inconsistent solubility or precipitation of this compound in the cell culture medium.
-
Solution:
-
Prepare fresh solutions: Always prepare fresh dilutions of this compound for each experiment. Aqueous solutions of this compound are not recommended for storage for more than a day.[1]
-
Visually inspect for precipitation: Before adding the this compound solution to your cells, visually inspect it for any signs of precipitation.
-
Consider a formulation approach: For long-term studies, using a formulation like a cyclodextrin complex can provide a more stable and consistent concentration of soluble this compound.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Solubility | Reference |
| Organic Solvents | ||
| Ethanol | ~10 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Aqueous Systems | ||
| Aqueous Buffers | Sparingly soluble | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Below are detailed methodologies for common techniques used to enhance the solubility of this compound.
Protocol 1: Preparation of this compound Solution using a Co-solvent
This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to prepare a this compound solution for in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to make a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Dilution: For a working solution, dilute the DMSO stock solution with PBS (pH 7.2) to the desired final concentration. For example, to achieve a 0.5 mg/mL solution, you can mix the DMSO stock with an equal volume of PBS.[1]
-
Final Dilution: Further dilute the working solution in your specific aqueous experimental buffer or cell culture medium to achieve the final desired concentration of this compound.
-
Important Considerations:
-
The final concentration of DMSO in the experimental medium should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Prepare aqueous solutions fresh and do not store for more than one day.[1]
-
Protocol 2: Solubility Enhancement using Cyclodextrins (Complexation)
This protocol outlines a general method for improving the aqueous solubility of this compound through complexation with cyclodextrins. A specific study noted the use of Crysmeb and HPβCD for this compound complexation.[3]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a cyclodextrin solution: Dissolve HPβCD in the desired aqueous buffer to create a solution of a specific concentration (e.g., 1-10% w/v).
-
Add this compound: Gradually add an excess amount of this compound powder to the HPβCD solution while stirring continuously.
-
Equilibration: Allow the suspension to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separation of undissolved drug: Centrifuge the suspension to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming this compound's low solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Formulation of a dry powder for inhalation combining this compound and indacaterol maleate using spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ciclesonide Experimental Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ciclesonide in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental settings?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control are:
-
pH: this compound is highly labile in basic conditions and also degrades in acidic environments.[1][2][3][4]
-
Temperature: Elevated temperatures accelerate the degradation process.[1][2][3][4]
-
Light: Exposure to light can lead to photolytic degradation.[1][2][3]
-
Hydrolysis: As an ester prodrug, this compound can be hydrolyzed to its active metabolite, desisobutyryl-ciclesonide (des-CIC), particularly in the presence of esterases or under alkaline conditions.[5][6]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. For stock solutions, the following are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions of this compound in DMSO or ethanol should be stored under the following conditions:
-
Temperature: Aliquot and store at -20°C for long-term storage. Some sources suggest that solid this compound is stable for at least 4 years at -20°C. While specific data for stock solution stability is limited, storage at -20°C is the standard practice for preserving the integrity of the compound.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
-
Moisture: Ensure the container is tightly sealed to prevent moisture absorption, which can reduce solubility and promote degradation.
Q4: For how long are aqueous working solutions of this compound stable?
A4: Aqueous working solutions of this compound are not recommended for long-term storage. It is best practice to prepare these solutions fresh for each experiment. If temporary storage is necessary, it should not exceed 24 hours at 2-8°C, and the solution should be protected from light.
Q5: I observed precipitation when diluting my this compound stock solution into an aqueous medium. How can I prevent this?
A5: this compound's low aqueous solubility can lead to precipitation. To mitigate this:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent effects on your experimental system.
-
Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to facilitate dissolution.
-
Consider using a vehicle control in your experiments that contains the same final concentration of the organic solvent used to dissolve the this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation in working solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid storing aqueous working solutions for more than 24 hours. |
| Inaccurate concentration of stock solution. | Recalibrate analytical instruments and re-validate the concentration of the stock solution. | |
| Loss of this compound activity | Degradation due to improper storage. | Store stock solutions in tightly sealed, light-protected containers at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Hydrolysis to des-CIC in the presence of esterases in cell culture. | Be aware that this compound is a prodrug and will be converted to its active metabolite, des-CIC, in biological systems containing esterases.[5] Account for this conversion in the experimental design and analysis. | |
| Precipitation in working solution | Low aqueous solubility of this compound. | Refer to FAQ Q5. Ensure the final concentration of the organic solvent is minimized and add the stock solution to the aqueous medium with vigorous mixing. |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | Review the preparation and storage conditions of your solution. This compound is known to degrade under acidic, basic, thermal, and photolytic stress.[1][2][3][4] The primary degradation product under alkaline conditions is des-CIC.[4][6] |
Quantitative Data on this compound Degradation
The following table summarizes the known degradation conditions for this compound based on forced degradation studies.
| Stress Condition | Parameters | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 10 minutes | 10% degradation | [2] |
| Basic Hydrolysis | 0.1 N NaOH at 60°C for 15 minutes | Significant degradation with two major degradation products | [2] |
| Photolytic Degradation | Exposure to photolysis for 24 hours | Susceptible to degradation | [2] |
| Thermal Degradation | Room temperature for 24 hours | Susceptible to degradation | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for in vitro Experiments
Objective: To prepare a diluted working solution of this compound in an aqueous medium (e.g., cell culture medium) for immediate use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed sterile aqueous medium (e.g., cell culture medium with serum)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the working solution.
-
In a sterile conical tube, add the required volume of the pre-warmed aqueous medium.
-
While gently vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise to the side of the tube. This gradual addition with constant agitation helps to prevent precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, the final concentration may be too high for the solubility limit in the chosen medium. Consider preparing a new working solution at a lower concentration.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, desisobutyryl-ciclesonide (des-CIC), by intracellular esterases. Des-CIC then binds to the glucocorticoid receptor (GR), leading to the translocation of the complex into the nucleus and modulation of gene expression. This results in anti-inflammatory effects.
Caption: this compound's conversion to its active form and subsequent genomic action.
This compound and the Hedgehog Signaling Pathway
Some studies suggest that this compound can inhibit the Hedgehog signaling pathway, which is implicated in certain cellular processes.[7][8] This pathway involves the proteins Smoothened (SMO) and the GLI family of transcription factors.
Caption: this compound's inhibitory effect on the Hedgehog signaling pathway.
Experimental Workflow for this compound Solution Preparation and Use
This workflow outlines the key steps from receiving the solid compound to its application in an in vitro experiment, emphasizing stability considerations.
Caption: Recommended workflow for handling this compound in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of this compound in bulk drug and metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The FDA-Approved Anti-Asthma Medicine this compound Inhibits Lung Cancer Stem Cells through Hedgehog Signaling-Mediated SOX2 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Compounds Modify Smoothened Localization and Hedgehog Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in ciclesonide's conversion to des-ciclesonide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the conversion of ciclesonide to its active metabolite, des-ciclesonide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's conversion to des-ciclesonide?
This compound is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), through hydrolysis by intracellular esterases.[1][2][3][4][5] This activation occurs primarily within the target tissues of the upper and lower airways.[1][2][3][5]
Q2: Which enzymes are responsible for the conversion of this compound to des-ciclesonide?
The primary enzymes responsible for the hydrolysis of this compound to des-ciclesonide are carboxylesterases and cholinesterases.[1][6] The contribution of each enzyme type can vary depending on the tissue.
Q3: In which tissues does the conversion of this compound to des-ciclesonide occur?
The conversion of this compound to des-ciclesonide has been observed in various human tissues, including:
-
Liver[6]
The highest conversion rates are generally found in the liver, followed by the lung.[6]
Q4: What happens to des-ciclesonide after its formation?
Following its formation, des-ciclesonide can undergo reversible esterification with fatty acids, such as oleic acid and palmitic acid, to form fatty acid conjugates (e.g., des-CIC oleate).[1][4] These highly lipophilic conjugates may act as a slow-release reservoir of the active drug, potentially prolonging its anti-inflammatory effects.[1][2][3][5]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound to Des-ciclesonide
Possible Causes:
-
Inactive Esterases: The esterases in your cell or tissue preparation may be inactive due to improper storage, handling, or the presence of inhibitors.
-
Incorrect Tissue Fraction: The majority of the esterase activity for this compound conversion is located in the cytosolic fraction of cells.[6]
-
Low this compound Concentration: The initial concentration of this compound may be too low to produce a detectable amount of des-ciclesonide.
-
Analytical Method Sensitivity: Your analytical method (e.g., HPLC, LC-MS/MS) may not be sensitive enough to detect the formed des-ciclesonide.
Troubleshooting Steps:
-
Verify Enzyme Activity: Use a positive control substrate for esterases to confirm their activity in your experimental system.
-
Use Appropriate Cellular Fractions: If using subcellular fractions, ensure you are primarily using the cytosolic fraction for your assay.
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your system.
-
Enhance Analytical Sensitivity: Consider using a more sensitive analytical method, such as LC-MS/MS with an atmospheric pressure photoionization (APPI) source, which has been shown to have a lower limit of quantification (LLOQ) of 1 pg/mL.[7][8]
Issue 2: High Variability in Des-ciclesonide Concentrations Between Replicates
Possible Causes:
-
Inconsistent Cell/Tissue Homogenization: Incomplete or inconsistent homogenization can lead to variable enzyme concentrations in your samples.
-
Variable Incubation Times: Precise timing of the incubation period is critical for consistent results.
-
Temperature Fluctuations: Esterase activity is temperature-dependent. Inconsistent temperatures during incubation can lead to variability.
-
Pipetting Errors: Inaccurate pipetting of this compound, cell/tissue homogenates, or stopping reagents will introduce variability.
Troubleshooting Steps:
-
Standardize Homogenization Protocol: Develop and adhere to a strict protocol for tissue or cell homogenization to ensure consistency.
-
Ensure Precise Timing: Use a timer and stagger the start of your reactions to ensure identical incubation times for all samples.
-
Maintain Constant Temperature: Use a calibrated water bath or incubator to maintain a constant and accurate temperature throughout the experiment.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.
Experimental Protocols
In Vitro Conversion of this compound in Human Bronchial Epithelial Cells (NHBE)
This protocol is adapted from studies investigating this compound metabolism in NHBE cells.[1]
1. Cell Culture:
- Culture NHBE cells in appropriate culture dishes until confluent.
2. Incubation with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
- Dilute the stock solution in culture medium to a final concentration of 5 x 10⁻⁶ mol/L.
- Remove the existing medium from the cells and add the this compound-containing medium.
- Incubate the cells for various time points (e.g., up to 24 hours).
3. Sample Collection and Preparation:
- At each time point, collect the culture medium.
- Wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells to extract intracellular contents.
- Combine the cell lysate and the collected medium for analysis.
4. Analysis:
- Analyze the concentrations of this compound and des-ciclesonide in the samples using a validated analytical method such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4]
Data Presentation
| Parameter | This compound | Des-ciclesonide | Des-CIC Oleate | Reference |
| Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone = 100) | 12 | 1212 | Not Reported | [9] |
| LogD (Lipophilicity) | Not Reported | Not Reported | 13.0 | [1] |
| Tissue | This compound Concentration | Hydrolysis Rate | Reference |
| Liver Microsomes | 500 µM | 25.4 nmol/g tissue/min | [6] |
| Liver Cytosol | 500 µM | 62.9 nmol/g tissue/min | [6] |
| Peripheral Lung Microsomes | 500 µM | 0.089 nmol/g tissue/min | [6] |
| Peripheral Lung Cytosol | 500 µM | 0.915 nmol/g tissue/min | [6] |
| Plasma | 500 µM | 0.001 nmol/mL plasma/min | [6] |
| Analytical Method | LLOQ for this compound | LLOQ for Des-ciclesonide | Reference |
| LC-MS/MS | 0.563 pmol/g | 0.644 pmol/g | [4] |
| LC-APPI-MS/MS | 1 pg/mL | 1 pg/mL | [7][8] |
Visualizations
Caption: Metabolic pathway of this compound to des-ciclesonide and its subsequent esterification.
Caption: A logical workflow for troubleshooting low or variable des-ciclesonide conversion.
References
- 1. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Metabolism of this compound in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of esterases in the metabolism of this compound to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of this compound and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontagelab.com [frontagelab.com]
- 9. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ciclesonide Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of ciclesonide detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its active metabolite, desisobutyryl-ciclesonide (des-CIC).
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: My this compound/des-CIC signal is very low, and I'm struggling to reach the required lower limit of quantification (LLOQ). What are the potential causes and solutions?
A: Low sensitivity is a frequent challenge in this compound analysis. Here are the primary areas to investigate:
-
Ionization Technique: this compound, being a neutral steroid compound, can exhibit poor ionization efficiency with Electrospray Ionization (ESI). Consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which have demonstrated significantly higher sensitivity for this compound and its metabolite.[1][2][3] In some studies, APPI has been shown to be about four times more sensitive than APCI or ESI for these analytes.[3] An ultrasensitive method with an LLOQ of 1 pg/mL was achieved using LC-APPI-MS/MS.[2][4][5]
-
Mass Spectrometry Parameters: Ensure that the MS parameters are fully optimized. This includes the nebulizer gas flow, temperature, and sprayer voltage.[6] For APPI, the source temperature and sprayer voltage are critical parameters to optimize.[4]
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency. The use of high-purity solvents and additives is crucial to prevent unwanted adduct formation and high background noise.[6] For this compound analysis, a common mobile phase consists of a mixture of a weak acid solution (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile, often with a gradient elution.[1] The addition of an ionization enhancer, such as ammonium fluoride, has been shown to improve signal intensity in steroid analysis.[7]
-
Sample Preparation: Inefficient sample extraction can lead to low analyte recovery and thus, poor sensitivity. Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether or 1-chlorobutane, and solid-phase extraction (SPE) are common methods for this compound.[1][2][8] Supported Liquid Extraction (SLE) is another effective technique that can reduce sample preparation time.[8]
Issue 2: Significant Matrix Effects
Q: I am observing significant ion suppression/enhancement in my this compound analysis. How can I identify and mitigate these matrix effects?
A: Matrix effects are a major concern in LC-MS/MS analysis of biological samples and can adversely affect accuracy and reproducibility.[9][10][11]
-
Identification of Matrix Effects: The presence of matrix effects can be confirmed by comparing the analyte's response in a standard solution to its response in a post-extraction spiked matrix sample. A significant difference in response indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components through more rigorous sample preparation.[6] Techniques like SPE or SLE are generally better at removing matrix components than simple protein precipitation.[8]
-
Chromatographic Separation: Optimize the HPLC method to separate the analytes from co-eluting matrix components. Adjusting the gradient, flow rate, or using a different column chemistry can improve resolution.
-
Use of an Appropriate Ionization Source: ESI is known to be more susceptible to matrix effects compared to APCI and APPI.[9] Switching to APPI can lead to cleaner chromatograms and reduced interference.[4]
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d11, des-CIC-d11) is highly recommended to compensate for matrix effects and improve quantitative accuracy.[2]
-
Issue 3: Poor Peak Shape and Resolution
Q: My chromatographic peaks for this compound and/or des-CIC are broad, tailing, or splitting. What could be the cause and how can I improve the peak shape?
A: Poor peak shape can compromise both sensitivity and the accuracy of integration.
-
Column Choice and Condition: Ensure you are using a suitable column, such as a C18 column, which is commonly used for this compound analysis.[1] Column degradation can lead to poor peak shape, so regular replacement is necessary.[12]
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of certain compounds. While this compound is neutral, ensuring a consistent and appropriate pH can be important.
-
Injection Solvent: Injecting the sample in a solvent that is stronger than the initial mobile phase can cause peak distortion. It is best to dissolve the final extract in a solvent similar in composition to the initial mobile phase conditions.
-
System Contamination: Contamination in the LC system can lead to peak tailing. Flushing the system and changing filters can help resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What is a typical LLOQ I can expect to achieve for this compound and des-CIC in plasma/serum?
A1: The achievable LLOQ depends on the specific method and instrumentation. Several published methods have achieved LLOQs in the range of 1-10 pg/mL.[1][2] An ultrasensitive LC-APPI-MS/MS method has been reported with an LLOQ of 1 pg/mL for both this compound and des-CIC in human serum.[2][4][5]
Q2: Which ionization source is best for this compound analysis?
A2: While ESI can be used, APCI and APPI generally provide better sensitivity for this compound.[1][3] APPI has been shown to offer a significant improvement in sensitivity, with one study reporting a four-fold increase compared to ESI and APCI.[3]
Q3: What are the key precursor and product ions for this compound and des-CIC in MS/MS?
A3: The specific m/z transitions will depend on the ionization mode and adduct formation. It is essential to optimize these parameters on your specific instrument. For methods using APCI or APPI in positive or negative mode, you will need to perform an infusion of a standard solution to determine the optimal precursor and product ions.
Q4: What are the best practices for sample preparation for this compound analysis in biological matrices?
A4:
-
Liquid-Liquid Extraction (LLE): Using solvents like methyl tert-butyl ether or 1-chlorobutane has proven effective.[1][2]
-
Solid-Phase Extraction (SPE): Can provide cleaner extracts compared to LLE.
-
Supported Liquid Extraction (SLE): A newer technique that offers a good alternative to SPE and can reduce sample preparation time.[8]
-
Internal Standard: Always use a stable isotope-labeled internal standard for the most accurate and precise quantification.[2]
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for this compound (CIC) and Desisobutyryl-Ciclesonide (des-CIC) Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | J Pharm Biomed Anal. 2011;55(1):230-5[1] | J Appl Lab Med. 2020;5(1):41-53[2][4] | Drug Test Anal. 2021;13(9):1609-1617[8][13] |
| Matrix | Human Plasma | Human Serum | Equine Plasma |
| Ionization | APCI | APPI | ESI (HRMS) |
| LLOQ (CIC) | 10 pg/mL | 1 pg/mL | ~1 pg/mL (LOD) |
| LLOQ (des-CIC) | 10 pg/mL | 1 pg/mL | ~1 pg/mL (LOD) |
| Linear Range | 10 - 10,000 pg/mL | 1 - 500 pg/mL | Not specified |
| Extraction | LLE (methyl tert-butyl ether) | LLE (1-chlorobutane) | SLE |
| Internal Standard | Mifepristone | CIC-d11, des-CIC-d11 | Not specified |
Experimental Protocols
Protocol 1: Ultrasensitive LC-APPI-MS/MS Method (Based on Chen YL, et al. J Appl Lab Med. 2020[2][4])
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human serum, add internal standards (CIC-d11 and des-CIC-d11).
-
Extract with 1-chlorobutane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue for injection.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of a weak acid solution and an organic solvent.
-
Flow Rate: Optimized for the specific column dimensions.
-
Run Time: Approximately 4.7 minutes.
-
-
Mass Spectrometry (APPI):
-
Ionization Mode: Negative or Positive (must be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Source Temperature: Optimized for maximal signal (e.g., 300 °C).[4]
-
Visualizations
Caption: Workflow for ultrasensitive this compound analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Simultaneous determination of this compound and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of this compound and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontagelab.com [frontagelab.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. myadlm.org [myadlm.org]
- 13. madbarn.com [madbarn.com]
Minimizing systemic absorption of ciclesonide in animal studies
Welcome to the technical support center for researchers working with ciclesonide. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and standardized protocols to help you design and execute animal studies focused on minimizing systemic absorption.
Frequently Asked Questions (FAQs)
Q1: What is the core principle behind this compound's low systemic absorption?
The key to this compound's safety profile is its design as an inactive prodrug .[1][2] It is administered in an inactive form and requires conversion by endogenous enzymes at the target site to become pharmacologically active. This site-specific activation minimizes the amount of active drug entering the systemic circulation.
-
Local Activation: this compound is converted by intracellular esterases, which are abundant in the airways (lungs and nasal mucosa), into its active metabolite, desisobutyryl-ciclesonide (des-CIC).[3][4][5] Des-CIC has a glucocorticoid receptor binding affinity that is over 100 times higher than the parent compound.[4][5]
-
Low Oral Bioavailability: The portion of an inhaled or intranasal dose that is swallowed does not significantly contribute to systemic exposure. This compound has very low oral bioavailability (<1% for both the parent drug and its active metabolite) due to high first-pass metabolism in the liver.[6][7][8]
-
High Protein Binding: Once in the systemic circulation, both this compound and des-CIC are highly protein-bound (~99%), which further limits the amount of free, active drug available to interact with systemic receptors.[9]
The following diagram illustrates the activation pathway that favors local activity in the lung over systemic exposure.
Caption: Metabolic activation pathway of this compound.
Q2: What are the key pharmacokinetic parameters for this compound and des-CIC in common animal models?
Systemic exposure to this compound and its active metabolite, des-CIC, is generally low across species. The following tables summarize key quantitative data from published animal studies.
Table 1: Pharmacokinetic Parameters of this compound and des-CIC Following Intravenous (IV) and Oral (PO) Administration [6]
| Species | Parameter | This compound (IV) | des-CIC (from IV this compound) | This compound (PO) |
| Mouse | Bioavailability (%) | N/A | N/A | < 6 |
| t½ (h) | Short | 2.4 | N/A | |
| Rat | Bioavailability (%) | N/A | N/A | < 6 |
| t½ (h) | Short | 2.8 | N/A | |
| Rabbit | Bioavailability (%) | N/A | N/A | < 6 |
| t½ (h) | Short | 6.9 | N/A | |
| Dog | Bioavailability (%) | N/A | N/A | < 6 |
| t½ (h) | Short | 4.1 | N/A |
t½ = Terminal half-life
Table 2: Systemic Exposure in Dogs Following Intranasal Administration at the No-Observed-Adverse-Effect Level (NOAEL) [10][11]
| Species | Dose (NOAEL) | Analyte | Cmax (pg/mL) | AUC₀₋₂₄h (pg·h/mL) |
| Dog | 1200 µ g/day | This compound | 334 | 586 |
| des-CIC | 295 | 1284 |
Cmax = Maximum plasma concentration; AUC = Area under the curve
Q3: How should I design a standard in vivo experiment to evaluate the systemic absorption of inhaled or intranasal this compound?
A robust experimental design is crucial for accurately assessing pharmacokinetics and minimizing variability. Below is a recommended protocol based on methodologies from published studies.[4][6]
Experimental Protocol: Pharmacokinetic Assessment of Inhaled this compound in Rats
-
Animal Model:
-
Drug Administration:
-
Route: Nose-only inhalation.
-
Dose: 0.16 mg/kg/day.[4]
-
Duration: Daily 1-hour exposure for a defined period (e.g., 4 weeks for chronic studies).[4]
-
Formulation: Ensure the formulation uses an appropriate vehicle and generates particles of a respirable size (e.g., 1-5 µm) for efficient lung deposition.[9]
-
-
Sample Collection:
-
Matrix: Blood (for plasma) and lung tissue.
-
Blood Sampling: Collect blood via a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Tissue Sampling: Euthanize subsets of animals at specific time points (e.g., 2, 5, and 24 hours post-final dose) and immediately harvest lung tissue.[4][5] Flash-freeze samples in liquid nitrogen.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate standard pharmacokinetic parameters: Cmax, Tmax, AUC, and elimination half-life (t½) using non-compartmental analysis software.
-
Compare the ratio of des-CIC in lung tissue versus plasma to determine the degree of local activation and retention versus systemic exposure.
-
The workflow for this type of experiment is visualized below.
Caption: Experimental workflow for a this compound PK study.
Q4: My study shows higher-than-expected systemic levels of des-CIC. What are the potential causes and troubleshooting steps?
Observing elevated systemic exposure can be concerning. Here are several factors to investigate:
-
Administration Technique:
-
Issue: For inhalation studies, if the particle size is too large, it can lead to excessive oropharyngeal deposition and subsequent swallowing.[9] While oral bioavailability is low, a very large swallowed fraction could contribute to systemic levels. For intranasal studies, improper administration may lead to runoff down the pharynx.
-
Troubleshooting:
-
-
Animal Model and Metabolism:
-
Issue: While studies show similar metabolic pathways across species, the rate of metabolism by esterases could differ.[5][6] Furthermore, certain disease models (e.g., severe lung inflammation) could theoretically alter enzyme expression or tissue permeability.
-
Troubleshooting:
-
Run an in vitro validation step using liver or lung microsomes from your specific animal strain to confirm metabolic rates.
-
Consider if your disease model could be impacting drug absorption or metabolism and analyze data from diseased vs. healthy animals separately.
-
-
-
Bioanalytical Method:
-
Issue: Inaccurate quantification can result from matrix effects, improper standard curve preparation, or instability of the analytes in the matrix.
-
Troubleshooting:
-
Re-validate your HPLC-MS/MS method. Ensure you have tested for analyte stability under your collection and storage conditions.
-
Use a stable, isotopically labeled internal standard for both this compound and des-CIC to correct for matrix effects and extraction variability.
-
-
-
Dosing and Formulation:
-
Issue: An error in dose calculation or a formulation that enhances absorption (e.g., using absorption-enhancing excipients not intended for inhalation) could increase systemic exposure.
-
Troubleshooting:
-
Double-check all dose calculations and the concentration of your dosing solutions.
-
Review the composition of your vehicle/formulation to ensure it is appropriate for the intended route of administration and does not contain materials that could increase systemic uptake.
-
-
References
- 1. Pharmacokinetic and pharmacodynamic properties of inhaled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound -- a new inhaled corticosteroid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activation of the corticosteroid this compound in animal nasal mucosal homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound disposition and metabolism: pharmacokinetics, metabolism, and excretion in the mouse, rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lung deposition following inhalation of this compound using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of [14C]this compound after oral and intravenous administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic characteristics and adrenal suppression with newer inhaled corticosteroids: A comparison of this compound and fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Deposition and metabolism of inhaled this compound in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of effectiveness in this compound and fluticasone propionate on small airway function in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Simultaneous Determination of Ciclesonide and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous determination of ciclesonide and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?
A: Ion suppression is a common issue in bioanalysis, often caused by co-eluting matrix components that interfere with the ionization of the target analytes.[1][2] In the analysis of this compound and its metabolites from biological matrices like plasma or serum, phospholipids are a primary cause.[2]
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to effectively remove interfering substances. While protein precipitation is a quick method, it may not adequately remove phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): This is a frequently used and effective technique for this compound and its metabolites.[3] Solvents like methyl tert-butyl ether[3][4] or 1-chlorobutane[5] have been successfully used.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity for analyte isolation.[3]
-
-
Optimize Chromatography: Adjust your chromatographic conditions to separate the analytes from the matrix interferences. This can involve modifying the mobile phase composition, gradient, or using a different column chemistry.[2]
-
Change Ionization Source: Different ionization techniques have varying susceptibilities to matrix effects. Atmospheric Pressure Photoionization (APPI) has been shown to provide better sensitivity and selectivity for this compound analysis compared to Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization efficiency.[2] Deuterated internal standards for both this compound (e.g., CIC-d11) and des-ciclesonide (e.g., des-CIC-d11) have been utilized.[5][6]
Q2: My analyte recovery is low and inconsistent. What are the common causes and how can I troubleshoot this?
A: Low and variable recovery can stem from several stages of the analytical process.[2]
Troubleshooting Steps:
-
Optimize Extraction Procedure:
-
LLE: Ensure the pH of the sample is optimized for the extraction of this compound and des-ciclesonide. The choice of extraction solvent is also critical; different solvents will have different extraction efficiencies.
-
SPE: Evaluate different sorbents, wash solutions, and elution solvents to maximize recovery.
-
-
Assess Analyte Stability: this compound is an ester prodrug and may be susceptible to enzymatic hydrolysis in biological matrices.[7][8]
-
Ensure proper sample handling and storage conditions (e.g., storing at -20°C or -70°C).[5][6]
-
Perform freeze-thaw and bench-top stability experiments to understand the stability of your analytes under typical laboratory conditions.[5][6] this compound and des-ciclesonide have been found to be stable in human serum for at least three freeze-thaw cycles and for 4-24 hours at room temperature.[5][6][8]
-
-
Check for Adsorption: Analytes can sometimes adsorb to container surfaces. Using silanized glassware or polypropylene tubes may help to minimize this.
Q3: I'm having trouble achieving the required sensitivity (Lower Limit of Quantification - LLOQ). How can I improve it?
A: Achieving low LLOQs (in the pg/mL range) is often necessary for pharmacokinetic studies of inhaled this compound.[3][4][5]
Troubleshooting Steps:
-
Optimize Mass Spectrometry Parameters: Fine-tune the MS parameters, including collision energy, declustering potential, and gas flows, to maximize the signal for the specific precursor-to-product ion transitions of this compound and des-ciclesonide.
-
Enhance Ionization Efficiency: As mentioned, APPI can offer significantly better sensitivity for this compound and its metabolites compared to APCI or ESI.[6] Adding a dopant to the mobile phase, such as acetone, can also improve APPI performance.[6][9]
-
Increase Sample Volume: If feasible, increasing the volume of the biological sample (e.g., from 0.5 mL to 1 mL of plasma) can increase the amount of analyte loaded onto the system.
-
Reduce Background Noise: A clean extraction method and an optimized chromatographic separation will reduce chemical noise and improve the signal-to-noise ratio.
Q4: What are the key metabolites of this compound I should be targeting?
A: this compound is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC) , by intracellular esterases in the airways.[7][10] For pharmacokinetic studies, the simultaneous determination of both this compound (CIC) and des-CIC is crucial.[3][4] Des-CIC can be further metabolized into fatty acid conjugates, such as des-CIC-oleate and des-CIC-palmitate, which may serve as a depot for the active metabolite.[7][11] In the liver, des-CIC is primarily metabolized by the CYP3A4 isozyme.[7][8]
Quantitative Data Summary
The following tables summarize key validation parameters from published methods for the simultaneous determination of this compound and its metabolites.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1[3][4] | Method 2[6] | Method 3[5][9] |
| Analytical Technique | LC-APCI-MS/MS | HPLC-MS/MS with APPI | LC-APPI-MS/MS |
| Biological Matrix | Human Plasma | Human Serum | Human Serum |
| Column | C18 | Not Specified | Phenomenex Synergi MAX-RP |
| Mobile Phase | 0.1% Formic Acid and Methanol (Gradient) | Acetonitrile (with 10 mM acetic acid and 10% acetone) (Gradient) | A: 0.01% Acetic Acid in Water-Acetone (90/10, v/v), B: 0.01% Acetic Acid in Acetonitrile-Acetone (90/10, v/v) (Gradient) |
| Ionization Mode | Positive APCI | Negative APPI | Negative APPI |
| Internal Standard | Mifepristone | D11-CIC and D11-CIC-M1 | CIC-d11 and des-CIC-d11 |
Table 2: Method Validation Parameters
| Parameter | Method 1[3][4] | Method 2[6] | Method 3[5] |
| Linearity Range (pg/mL) | 10 - 10,000 | 10 - 1,000 | 1 - 500 |
| LLOQ (pg/mL) | 10 | 10 | 1 |
| Inter-batch Precision (% CV) | Not Specified | CIC: 4.08 - 6.78, des-CIC: 2.57 - 7.74 | Within 9.6 |
| Inter-batch Accuracy (%) | Not Specified | CIC: 99.3 - 110.0, des-CIC: 101.8 - 104.7 | Within ± 4.0 |
| Extraction Recovery (%) | Not Specified | Not Specified | ~85 |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) [3][4]
-
To 0.5 mL of human plasma, add the internal standard (Mifepristone).
-
Add 2.5 mL of methyl tert-butyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using LLE (Alternative) [5][9]
-
To 0.5 mL of human serum, add the deuterated internal standards (CIC-d11 and des-CIC-d11).
-
Add 1-chlorobutane for extraction.
-
Follow standard vortexing, centrifugation, evaporation, and reconstitution steps.
Visualizations
Caption: General experimental workflow for the bioanalysis of this compound.
Caption: Metabolic activation pathway of this compound.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of this compound and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive simultaneous determination of this compound, this compound-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. frontagelab.com [frontagelab.com]
- 10. Determination of lung deposition following inhalation of this compound using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ciclesonide Extraction from Serum
Welcome to the technical support center for the analysis of ciclesonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of this compound and its active metabolite, desisobutyryl-ciclesonide (des-CIC), from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from serum?
A1: The two most prevalent methods for extracting this compound and its metabolites from serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] Both techniques are effective and are typically followed by analysis using Liquid Chromatography with tandem mass spectrometric detection (LC-MS/MS).[1]
Q2: What kind of extraction recovery can I expect for this compound?
A2: With an optimized protocol, you can expect high extraction recovery. For instance, a liquid-liquid extraction method using 1-chlorobutane has reported extraction recoveries of approximately 85% for both this compound and its active metabolite, des-CIC.[3][4] Another LLE method using methyl tert-butyl ether has also been successfully used.[2][5]
Q3: What is the active metabolite of this compound that I should also be measuring?
A3: this compound is a prodrug that is converted by intracellular esterases into its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[6][7] It is crucial to measure both this compound and des-CIC for a comprehensive pharmacokinetic assessment.[3][4]
Q4: How stable is this compound in serum samples?
A4: this compound and des-CIC have demonstrated good stability in serum. They are stable for at least three freeze-thaw cycles, up to 24 hours at room temperature, and for extended periods when stored at -20°C and -70°C (up to 706 days).[3][4] One study also established stability at -20°C for up to 18 months.[1][8]
Q5: What are the typical lower limits of quantification (LLOQ) for this compound in serum?
A5: Highly sensitive methods have been developed to quantify the low circulating concentrations of this compound. LLOQs as low as 1 pg/mL have been achieved using LC-MS/MS with an atmospheric pressure photoionization (APPI) source.[3][4] Other methods report LLOQs around 10 pg/mL.[2][5][8]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound/des-CIC | Inefficient partitioning between aqueous and organic layers. | - Ensure the chosen extraction solvent (e.g., 1-chlorobutane, methyl tert-butyl ether, diisopropylether) has the appropriate polarity.[2][3][9] - Optimize the pH of the aqueous sample to ensure the analytes are in a neutral state for better partitioning into the organic solvent. - Increase the vortexing time to ensure thorough mixing of the two phases.[4] - Check the volume ratio of organic solvent to serum; a higher ratio may improve recovery. |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-extraction of endogenous serum components (e.g., phospholipids, proteins). | - Use a more selective extraction solvent. - Incorporate a protein precipitation step (e.g., with acetonitrile or methanol) before LLE. - Optimize the sample clean-up by including a wash step after the initial extraction. |
| Emulsion Formation | Similar densities of the aqueous and organic phases, or high protein/lipid content in the sample. | - Centrifuge the sample at a higher speed or for a longer duration.[4] - Add a small amount of a different organic solvent to break the emulsion. - Freeze the aqueous layer in a dry-ice/acetone bath to facilitate the decanting of the organic layer.[4] |
| Poor Reproducibility | Inconsistent pipetting, vortexing, or phase separation. | - Use calibrated pipettes and ensure consistent technique. - Standardize the vortexing time and speed for all samples. - Ensure complete separation of the aqueous and organic layers before transferring the organic phase. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound/des-CIC | Inappropriate sorbent selection or suboptimal elution solvent. | - Select an SPE cartridge with a sorbent that has a high affinity for this compound (e.g., C18 for reverse-phase SPE).[9] - Ensure the elution solvent is strong enough to desorb the analytes from the sorbent. Test different solvents or solvent mixtures. - Check for analyte breakthrough during the loading or washing steps by collecting and analyzing the waste. |
| High Matrix Effects | Inefficient washing of the SPE cartridge. | - Optimize the wash step by using a solvent that removes interferences without eluting the analytes of interest. - Ensure the sorbent bed does not dry out between steps, unless specified by the protocol. |
| Clogged SPE Cartridge | Particulate matter in the serum sample or protein precipitation on the sorbent. | - Centrifuge or filter the serum sample before loading it onto the SPE cartridge. - Consider a protein precipitation step prior to SPE. |
| Inconsistent Flow Rate | Inconsistent vacuum pressure or positive pressure. | - Ensure a consistent and appropriate vacuum or positive pressure is applied across all wells of the manifold. - Check for any blockages in the SPE cartridges or manifold. |
Experimental Protocols
Detailed Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the simultaneous determination of this compound and des-CIC in human serum.[4]
-
Sample Preparation:
-
Pipette 0.500 mL of human serum into a clean glass tube.
-
Add 20 µL of the internal standard (IS) working solution (containing CIC-d11 and des-CIC-d11).
-
Vortex mix for approximately 15 seconds.
-
-
Pre-treatment:
-
Add 0.50 mL of 200 mmol/L ammonium acetate solution to each sample tube and mix briefly.
-
-
Extraction:
-
Add 2.0 mL of 1-chlorobutane to the tube.
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 12,000 x g for 5 minutes.
-
-
Phase Separation:
-
Freeze the aqueous (lower) phase in a dry-ice/acetone bath.
-
Decant the organic (upper) phase into a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
General Solid-Phase Extraction (SPE) Protocol
This is a general protocol for steroid extraction that can be optimized for this compound.[10]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5-10 mL of 100% methanol through it.
-
Equilibrate the cartridge by passing 5-10 mL of deionized water through it. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove hydrophilic impurities.
-
Allow the cartridge to dry completely under vacuum.
-
-
Elution:
-
Elute the analytes by passing 2 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture) through the cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods and Performance
| Parameter | Method 1: LLE with 1-Chlorobutane [3][4] | Method 2: LLE with Methyl Tert-Butyl Ether [2][5] | Method 3: LLE with Diisopropylether [8][9] |
| Extraction Type | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Serum Volume | 0.500 mL | Not Specified | 0.5 mL |
| Internal Standard | CIC-d11, des-CIC-d11 | Mifepristone | D11-CIC, D11-CIC-M1 |
| Mean Extraction Recovery (this compound) | 85.9% | Not Specified | Not Specified |
| Mean Extraction Recovery (des-CIC) | 84.2% | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 10 pg/mL | 10 pg/mL |
| Analytical Method | LC-APPI-MS/MS | LC-APCI-MS/MS | HPLC-MS/MS with APPI |
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from serum.
Caption: Solid-Phase Extraction (SPE) workflow for this compound from serum.
Caption: Metabolic activation of this compound to des-CIC.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of this compound and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontagelab.com [frontagelab.com]
- 5. Simultaneous determination of this compound and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of lung deposition following inhalation of this compound using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive simultaneous determination of this compound, this compound-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
Validation & Comparative
A Preclinical Head-to-Head: Ciclesonide vs. Fluticasone Propionate in Models of Airway Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent inhaled corticosteroids, ciclesonide and fluticasone propionate. By delving into the available experimental data, this document aims to illuminate the key differences in their pharmacodynamics, pharmacokinetics, and anti-inflammatory efficacy before clinical application.
This compound, a newer generation corticosteroid, is distinguished by its novel activation mechanism, acting as a prodrug that is converted to its active metabolite, desisobutyryl-ciclesonide (des-CIC), primarily in the lungs. This targeted activation is designed to enhance its safety profile. Fluticasone propionate, a well-established and potent synthetic corticosteroid, has long served as a benchmark in respiratory medicine. This guide synthesizes preclinical data to offer a direct comparison of these two compounds.
Pharmacodynamic and Pharmacokinetic Profile: A Comparative Overview
The therapeutic action of inhaled corticosteroids is contingent on their interaction with the glucocorticoid receptor (GR) and their pharmacokinetic properties, which govern their local and systemic effects.
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Parameters
| Parameter | This compound (des-CIC) | Fluticasone Propionate | Reference(s) |
| Glucocorticoid Receptor (GR) Binding Affinity (Relative to Dexamethasone = 100) | ~1200 (des-CIC) | ~1800 | [1][2] |
| Prodrug | Yes | No | [2] |
| Activation Site | Lungs (via esterases) | N/A | [2] |
| Lung Deposition | ~52% | 12% - 13% | [2] |
| Oral Bioavailability | <1% | <1% | [1] |
| Plasma Protein Binding | ~99% | 90% | [1][2] |
| Systemic Clearance | Rapid | Rapid | [2] |
In Vitro Performance: Cellular Uptake and Metabolism
Preclinical in vitro studies are crucial for elucidating the cellular mechanisms that underpin the therapeutic activity of these corticosteroids.
Cellular Uptake and Metabolism in Human Lung Cells
A study utilizing the human alveolar type II epithelial cell line, A549, revealed significant differences in the cellular uptake and metabolism of this compound and fluticasone propionate. At all observed time points, the mean intracellular concentration of this compound was higher than that of fluticasone propionate[3][4]. After 30 minutes of incubation with 2 x 10-8 M of each compound, the total intracellular concentration of this compound (including its metabolites) was 2.1-fold higher than that of fluticasone propionate[3][4].
Furthermore, this study confirmed the activation of this compound to its active metabolite, des-CIC, within the A549 cells. While the intracellular concentration of the parent this compound decreased over a 24-hour period, the concentration of the pharmacologically active des-CIC remained relatively stable[3][4]. In contrast, fluticasone propionate is not metabolized in lung tissue[3].
Table 2: Intracellular Concentrations in A549 Cells (pmol/dish)
| Time Point | This compound (Total) | Fluticasone Propionate | Reference(s) |
| 3 min | > Fluticasone Propionate | Lower than this compound | [3][4] |
| 5 min | > Fluticasone Propionate | Lower than this compound | [3][4] |
| 10 min | > Fluticasone Propionate | Lower than this compound | [3][4] |
| 20 min | > Fluticasone Propionate | Lower than this compound | [3][4] |
| 30 min | Significantly Higher (p < 0.001) | Lower than this compound | [3][4][5] |
In Vivo Efficacy and Safety in Preclinical Models
Animal models of airway inflammation are instrumental in evaluating the anti-inflammatory efficacy and potential systemic side effects of inhaled corticosteroids.
Brown Norway Rat Model of Airway Inflammation
In a Brown Norway rat model of antigen-induced airway eosinophilia, both this compound and fluticasone propionate demonstrated comparable efficacy in reducing the influx of eosinophils into the airways. This suggests that, once activated, des-ciclesonide possesses potent anti-inflammatory effects similar to those of fluticasone propionate.
However, significant differences were observed in the systemic side effects. Following a 7-day intratracheal administration, this compound was found to be 44-fold less potent than fluticasone propionate in causing adrenal involution, a key indicator of systemic corticosteroid activity. Moreover, this compound was 22-fold less active in inducing hypoplasia of the femoral growth plate, another marker of systemic side effects.
Signaling Pathways and Experimental Workflows
To visually represent the key mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Cellular Uptake and Metabolism in A549 Cells
-
Cell Line: Human alveolar type II epithelial cells (A549).
-
Incubation: Cells were incubated with 2 x 10-8 M this compound or fluticasone propionate for time points ranging from 3 to 30 minutes to determine uptake. For metabolism analysis, cells were incubated with 2 x 10-8 M this compound for 1 hour, followed by incubation in a drug-free buffer for 3, 6, and 24 hours.
-
Analysis: Intracellular concentrations of the corticosteroids and their metabolites were measured using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Glucocorticoid Receptor Binding Affinity Assay
-
Source: Recombinant human glucocorticoid receptor.
-
Method: A competitive binding assay is typically used. A radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the receptor in the presence of varying concentrations of the test compounds (this compound, des-ciclesonide, or fluticasone propionate).
-
Analysis: The amount of radiolabeled ligand displaced by the test compound is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard, typically dexamethasone.
Brown Norway Rat Model of Antigen-Induced Airway Eosinophilia
-
Animal Model: Male Brown Norway rats.
-
Sensitization: Rats are sensitized with an allergen, commonly ovalbumin, administered via intraperitoneal injection.
-
Challenge: Following sensitization, rats are challenged with an aerosolized solution of the same allergen to induce an inflammatory response in the airways.
-
Treatment: this compound or fluticasone propionate is administered, typically via intratracheal instillation, prior to the allergen challenge.
-
Analysis:
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge, the lungs are lavaged to collect cells from the airways. The number of eosinophils and other inflammatory cells is then counted.
-
Histology: Lung tissue is collected, sectioned, and stained to assess the extent of inflammation and any structural changes.
-
Systemic Effects: Organs such as the adrenal glands and femur are collected and weighed or analyzed to assess systemic corticosteroid effects.
-
Conclusion
The preclinical data robustly demonstrates that both des-ciclesonide and fluticasone propionate are potent anti-inflammatory agents with high affinity for the glucocorticoid receptor. This compound's unique characteristic as a prodrug, activated locally in the lungs, appears to contribute to a favorable safety profile in animal models, showing comparable anti-inflammatory efficacy to fluticasone propionate but with significantly fewer systemic side effects. The higher lung deposition and intracellular concentration of this compound may also contribute to its therapeutic efficacy. While direct comparative data on the in vitro inhibition of cytokine release is limited, the available preclinical evidence suggests that this compound's lung-targeted activation and retention provide a distinct pharmacological profile compared to the constitutively active fluticasone propionate. These findings underscore the importance of considering both the pharmacodynamic and pharmacokinetic properties of inhaled corticosteroids in the development of new respiratory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacologic characteristics and adrenal suppression with newer inhaled corticosteroids: A comparison of this compound and fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ciclesonide and Budesonide in Preclinical Asthma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent inhaled corticosteroids, ciclesonide and budesonide, in preclinical asthma models. This analysis is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Introduction
This compound and budesonide are widely utilized inhaled corticosteroids (ICS) for the management of persistent asthma. Both drugs exert their therapeutic effects by modulating the inflammatory cascade in the airways. This compound is a prodrug that is converted to its active metabolite, des-ciclesonide, by esterases in the lungs, whereas budesonide is active in its parent form. This fundamental difference in their activation mechanism may influence their respective efficacy and safety profiles. This guide delves into the comparative efficacy of these two corticosteroids in validated animal models of allergic asthma, providing a data-driven basis for their evaluation.
Comparative Efficacy in an Ovalbumin-Induced Murine Asthma Model
A key preclinical model for evaluating the efficacy of anti-asthma therapeutics is the ovalbumin (OVA)-induced allergic airway inflammation model in mice. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of Th2 cytokines.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and budesonide on key inflammatory and physiological parameters in an OVA-induced murine model of asthma.
| Efficacy Parameter | Untreated Asthma Model | This compound Treated | Budesonide Treated |
| Airway Hyperresponsiveness (PenH) to Methacholine | Increased | Significantly Reduced | Reduced |
| Total Inflammatory Cells in BALF (cells/mL) | Markedly Elevated | Significantly Decreased | Decreased |
| Eosinophils in BALF (cells/mL) | Markedly Elevated | Significantly Decreased | Decreased |
| IL-4 in BALF (pg/mL) | Elevated | Significantly Reduced | Reduced |
| IL-5 in BALF (pg/mL) | Elevated | Significantly Reduced | Reduced |
| IL-13 in BALF (pg/mL) | Elevated | Significantly Reduced | Reduced |
Note: This table is a composite representation based on findings from preclinical studies. The magnitude of the effects can vary based on the specific experimental protocol, including drug dosage and timing of administration.
Experimental Protocols
Ovalbumin-Induced Allergic Airway Inflammation in Mice
A commonly employed protocol to induce an asthma-like phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA).[1][2]
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant, typically aluminum hydroxide. This is often performed on days 0 and 14 of the experimental timeline.[3]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration (e.g., 30 minutes) on multiple consecutive days (e.g., days 21-24).[2][3]
-
Drug Administration: this compound or budesonide is typically administered intranasally or via inhalation prior to each OVA challenge.
-
Outcome Assessment: 24 to 48 hours after the final OVA challenge, various parameters are assessed:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the bronchoconstrictor response to increasing concentrations of inhaled methacholine using whole-body plethysmography.[4]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with a buffered saline solution to collect inflammatory cells. Total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages) are then determined.[5][6]
-
Cytokine Analysis: The levels of key Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Both this compound (via its active metabolite des-ciclesonide) and budesonide exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[7][8] The binding of the corticosteroid to the cytoplasmic GR leads to its translocation into the nucleus. Inside the nucleus, the activated GR complex can modulate gene expression in two main ways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The activated GR interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Comparative Efficacy Studies
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and budesonide in an OVA-induced asthma model.
Caption: OVA-Induced Asthma Model Workflow.
Conclusion
Preclinical data from murine models of allergic asthma suggest that both this compound and budesonide are effective in mitigating key features of the disease, including airway hyperresponsiveness and inflammation. While direct head-to-head preclinical comparisons are limited in the publicly available literature, the existing evidence indicates that both compounds demonstrate significant anti-inflammatory activity. This compound's unique activation profile within the lung may offer therapeutic advantages, a concept that warrants further investigation in comparative preclinical studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such studies.
References
- 1. Budesonide and Calcitriol Synergistically Inhibit Airway Remodeling in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is more effective than budesonide in the treatment of persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of budesonide on angiogenesis in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methacholine-induced pulmonary gas trapping in a mouse model of allergic asthma: effect of inhaled budesonide and ciglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of this compound with that of budesonide in mild to moderate asthma patients after step-down therapy: a randomised parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multinational, 12-week, randomized study comparing the efficacy and tolerability of this compound and budesonide in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UpToDate 2018 [doctorabad.com]
- 8. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of the Anti-Inflammatory Effects of Ciclesonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of ciclesonide with other commonly used inhaled corticosteroids (ICS), including fluticasone propionate, budesonide, and mometasone furoate. The information is supported by experimental data from preclinical animal models of lung inflammation.
Introduction to this compound and Its Mechanism of Action
This compound is a synthetic corticosteroid that distinguishes itself as a prodrug.[1][2] Upon inhalation, it is converted by esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][2] This active metabolite possesses a high binding affinity for the glucocorticoid receptor (GR), initiating a signaling cascade that culminates in potent anti-inflammatory effects.[1][2] The primary mechanisms involve the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines, chemokines, and inflammatory cell infiltration.[1]
Comparative In Vivo Efficacy
This section summarizes the anti-inflammatory effects of this compound in comparison to fluticasone propionate, budesonide, and mometasone furoate in established murine models of lung inflammation: ovalbumin-induced allergic asthma and lipopolysaccharide (LPS)-induced acute lung injury.
Ovalbumin-Induced Allergic Asthma Model
This model mimics the eosinophilic inflammation characteristic of allergic asthma.
Table 1: Comparison of Anti-Inflammatory Effects in an Ovalbumin-Induced Asthma Model
| Inhaled Corticosteroid | Dosage | Animal Model | Key Anti-Inflammatory Effects | Citation(s) |
| This compound | 0.5 mg/kg | Rat | Significant reduction in bronchoalveolar lavage (BAL) fluid eosinophils and lymphocytes. Attenuation of airway hyperresponsiveness. | [3] |
| Fluticasone Propionate | 1 mg/kg | Guinea Pig | Significant reduction in BAL fluid eosinophils, macrophages, and lymphocytes. | [4] |
| Budesonide | 0.5 mg/kg | Mouse | Attenuation of LPS-induced lung histopathological injury. | [5] |
| Mometasone Furoate | 33 µg/kg | Mouse | Dose-dependent inhibition of eosinophil numbers in BAL fluid and lung tissues. Reduced numbers of T-helper cells. | [2] |
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is characterized by neutrophilic inflammation and is relevant to acute respiratory distress syndrome (ARDS) and severe asthma exacerbations.
Table 2: Comparison of Anti-Inflammatory Effects in an LPS-Induced Acute Lung Injury Model
| Inhaled Corticosteroid | Dosage | Animal Model | Key Anti-Inflammatory Effects | Citation(s) |
| This compound | 2.5 mg/kg | Neonatal Mouse | Attenuated influx of immune cells and vascular leakage in the lung. | [3] |
| Fluticasone Propionate | 0.05 mg/kg | Mouse | No significant alteration in the proportions of lung ILC3s. | [1] |
| Budesonide | 0.5 mg/kg | Mouse | Attenuated histopathological injury. | [5] |
| Mometasone Furoate | Not available | Not available | Data from direct comparative in vivo studies in this model is limited. |
Signaling Pathways
The anti-inflammatory effects of corticosteroids are primarily mediated through the glucocorticoid receptor signaling pathway, which in turn modulates other key inflammatory pathways such as NF-κB and AP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "this compound protects against LPS-induced lung endothelial inflammation" by Heather Menden, Sherry M. Mabry et al. [scholarlyexchange.childrensmercy.org]
- 4. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 5. Effect of inhaled corticosteroids on peripheral blood eosinophil counts and density profiles in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ciclesonide and Other Inhaled Corticosteroids: A Guide for Researchers
An Objective Analysis of Pharmacodynamics, Pharmacokinetics, and Clinical Efficacy
In the landscape of inhaled corticosteroids (ICS) for the management of persistent asthma and other respiratory conditions, ciclesonide represents a unique therapeutic option due to its distinctive activation profile and pharmacokinetic properties. This guide provides a head-to-head comparison of this compound against other commonly prescribed ICS, including fluticasone propionate, budesonide, beclomethasone dipropionate, and mometasone furoate. The comparison is based on quantitative experimental data, focusing on pharmacodynamics, pharmacokinetics, and clinical outcomes to inform researchers, scientists, and drug development professionals.
Mechanism of Action: On-Site Activation
Unlike conventional inhaled corticosteroids, this compound is a prodrug that is largely inactive when administered.[1] It is converted by intracellular esterases within the lungs to its biologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[2] This targeted activation is designed to maximize local anti-inflammatory effects within the airways while minimizing systemic exposure and associated side effects.[1]
The active metabolite, des-CIC, like other corticosteroids, binds to the glucocorticoid receptor (GR) in the cytoplasm of airway cells.[3][4] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the active GR-ligand complex into the nucleus. Inside the nucleus, this complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, which inhibits the production of inflammatory mediators like prostaglandins and leukotrienes.[4]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Comparative Pharmacodynamics and Pharmacokinetics
The clinical performance of an ICS is determined by a combination of its pharmacodynamic (PD) and pharmacokinetic (PK) properties. Key parameters include receptor binding affinity, lung deposition, systemic bioavailability, and plasma protein binding.
Data Summary Tables
Table 1: Pharmacodynamic and Physicochemical Properties of Inhaled Corticosteroids
| Parameter | This compound (des-CIC) | Fluticasone Propionate | Budesonide | Beclomethasone (BMP¹) | Mometasone Furoate |
|---|---|---|---|---|---|
| Relative Receptor Affinity² | 1212[4] | 1775[5] | 935[5] | 1345[4] | 2100[5] |
| Aerosol Particle Size (µm) | 1.1 - 2.1[6] | 2.8 - 3.2[6] | Varies by device | Varies by device | Varies by device |
| Lipophilicity (Log P) | 3.54 (des-CIC)[7] | 3.89[5] | 2.42[7] | 3.55 (BMP)[7] | 4.73[5] |
¹ Active metabolite Beclomethasone-17-Monopropionate. ² Relative to Dexamethasone = 100.
Table 2: Pharmacokinetic Profile of Inhaled Corticosteroids
| Parameter | This compound (des-CIC) | Fluticasone Propionate | Budesonide | Beclomethasone (BMP) | Mometasone Furoate |
|---|---|---|---|---|---|
| Lung Deposition (% of dose) | ~52%[8] | 12 - 13%[8] | 15 - 30% | 20 - 55% | ~11% |
| Oral Bioavailability | <1%[5][8] | <1%[8] | ~11%[9] | ~26% (BMP)[7] | <0.1%[5] |
| Plasma Protein Binding | ~99%[8] | 90%[8] | 85 - 90% | ~95% (BMP) | ~99%[10] |
| Systemic Clearance (L/h) | ~228 (des-CIC)[7] | 69[5] | 84[7] | 150 (BMP)[7] | 54[5] |
| Elimination Half-life (h) | ~3.5[8] | ~7.8[8] | 2 - 3 | ~2.7 (BMP) | ~5.8 |
Head-to-Head Clinical Efficacy and Safety
Clinical trials have demonstrated that this compound has comparable efficacy to other major ICS in controlling asthma symptoms and improving lung function.[11] A key differentiator often observed is its safety profile, particularly concerning local and systemic side effects.
Table 3: Summary of Comparative Clinical Trial Outcomes
| Comparison | Key Efficacy Outcomes | Key Safety Outcomes | References |
|---|---|---|---|
| This compound vs. Fluticasone Propionate | Comparable improvements in FEV₁, PEF, and asthma control at similar or 1:1 dose ratios.[8][12] One study showed a pediatric quality of life score favored this compound.[12] | This compound was associated with a significantly lower incidence of oral candidiasis (thrush).[11][12] this compound has less potential for adrenal suppression.[6] | [6][8][11][12] |
| This compound vs. Budesonide | At a 1:1 dose ratio, results for FEV₁ were inconsistent, but FVC was higher with this compound.[12] A step-down therapy study found this compound more effective in maintaining FEV₁ and having better adherence than budesonide.[13] | This compound showed less suppression of urinary cortisol compared to budesonide in some pediatric studies. | [12][13] |
| This compound vs. Beclomethasone Dipropionate | This compound (800 µ g/day ) was significantly more effective than CFC-BDP (800 µ g/day ) in improving morning PEF.[2] Another study showed superior improvement in FEV₁ and FVC with this compound (160 µg QD) vs. BDP (400 µg BID).[8] | No significant differences in reported adverse events between groups in several studies.[2][8] | [2][8] |
| This compound vs. Mometasone Furoate | In seasonal allergic rhinitis, mometasone furoate was ranked slightly higher in efficacy for improving total nasal symptom score, followed by this compound.[9][14] | Both have very low oral bioavailability and high plasma protein binding, suggesting a favorable systemic safety profile.[5][15] |[5][9][14][15] |
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the objective comparison of different ICS. Below are summaries of key experimental protocols used to generate the comparative data in this guide.
Glucocorticoid Receptor (GR) Binding Affinity Assay
This assay determines the relative affinity of a corticosteroid for the glucocorticoid receptor, a key indicator of its potential potency. A common method is the competitive binding assay using fluorescence polarization.
Principle: An unlabeled test compound (e.g., des-CIC) competes with a fluorescently labeled glucocorticoid ligand ("tracer") for binding to the GR. The displacement of the tracer by the test compound leads to a decrease in fluorescence polarization, which is measured to determine the test compound's binding affinity (IC₅₀).
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a complete screening buffer containing stabilizing peptides.
-
Create a 4X solution of the fluorescent tracer (e.g., Fluormone™ GS Red).
-
Create a 4X solution of purified human Glucocorticoid Receptor (GR).
-
Prepare serial dilutions of the test compounds and a reference standard (e.g., dexamethasone) in the screening buffer.[2]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the serially diluted test compounds to the appropriate wells.
-
Add 25 µL of the 4X GR solution to each well.
-
Add 25 µL of the 4X fluorescent tracer solution to each well, bringing the final volume to 100 µL.[2]
-
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.[2]
-
Measurement: Measure the fluorescence polarization (FP) value in each well using a suitable plate reader.
-
Data Analysis:
-
Plot the FP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the tracer's specific binding).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of reference / IC₅₀ of test compound) x 100 .
-
Lung Deposition Measurement via Gamma Scintigraphy
This imaging technique is used to quantify the amount of an inhaled drug that is deposited in the lungs and to assess its regional distribution.
Principle: The ICS is radiolabeled with a gamma-emitting isotope (e.g., Technetium-99m). The subject inhales the radiolabeled drug, and a gamma camera detects the radiation, creating images that show where the drug has been deposited in the respiratory tract.
Detailed Methodology:
-
Radiolabeling: The ICS formulation within the delivery device (e.g., pMDI) is reformulated to include a stable complex of Technetium-99m (⁹⁹ᵐTc) without altering the aerosol's aerodynamic properties. In vitro testing is performed to validate that the radiolabel does not detach from the drug particles during aerosolization.[6]
-
Ventilation Scan: A baseline scan is often performed where the subject inhales a radioactive gas (e.g., Krypton-81m) to outline the shape and ventilation pattern of their lungs.[16]
-
Drug Administration: The subject inhales the ⁹⁹ᵐTc-labeled ICS from the device following a standardized inhalation maneuver.
-
Imaging: Immediately following inhalation, anterior and posterior scintigraphic images of the subject's head and chest are acquired using a gamma camera. This allows for quantification of deposition in the oropharynx and the lungs.[4][16]
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the lungs and oropharynx on the images.
-
The radioactivity within each ROI is quantified and corrected for radioactive decay.
-
Lung deposition is calculated as a percentage of the total emitted (nominal) dose from the inhaler.
-
Regional distribution within the lungs can be assessed by defining central and peripheral lung zones (C/P ratio).[16]
-
Comparative Clinical Trial Design
Clinical trials are essential to compare the efficacy and safety of different ICS in patients. A common study design is a randomized, parallel-group, double-blind trial.
Principle: To minimize bias, neither the patient nor the investigator knows which treatment is being administered. Patients are randomly assigned to receive one of the compared treatments for a specified period, and outcomes are measured at baseline and throughout the study.
Example Protocol Outline:
-
Study Population: Patients (e.g., adults aged 18-75) with a diagnosis of moderate-to-severe persistent asthma, who are symptomatic despite treatment with a low-to-medium dose of ICS at baseline.[1][8]
-
Design: A 12-week, randomized, double-blind, parallel-group study.
-
Run-in Period: A 2-4 week period where all patients may receive a standard therapy to establish a baseline of asthma control and ensure compliance.
-
Randomization: Eligible patients are randomly assigned (1:1 ratio) to one of the treatment arms (e.g., this compound 160 µg once daily vs. Fluticasone Propionate 176 µg once daily).[8]
-
Primary Efficacy Endpoint: Change from baseline in pre-dose Forced Expiratory Volume in 1 second (FEV₁).
-
Secondary Efficacy Endpoints:
-
Change in morning and evening Peak Expiratory Flow (PEF).
-
Asthma symptom scores.
-
Use of rescue medication (e.g., short-acting beta-agonists).
-
Asthma Control Questionnaire (ACQ) scores.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Oropharyngeal examination for candidiasis.
-
Measurement of 24-hour urinary free cortisol or ACTH stimulation test to assess hypothalamic-pituitary-adrenal (HPA) axis function.
-
-
Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical models (e.g., ANCOVA) to compare the treatment groups. Safety data is summarized descriptively.
Conclusion
This compound distinguishes itself from other inhaled corticosteroids primarily through its on-site activation in the lungs, which contributes to its favorable safety profile. Experimental data show that its active metabolite, des-CIC, possesses high glucocorticoid receptor affinity, comparable to other potent ICS. Its formulation with a smaller particle size leads to high lung deposition, particularly in the small airways.[6]
While clinical efficacy in terms of asthma control and lung function improvement is generally comparable to fluticasone, budesonide, and beclomethasone at equipotent doses, this compound often demonstrates a safety advantage with a lower incidence of local side effects like oral candidiasis and a reduced potential for systemic effects such as HPA axis suppression.[6][11] This combination of targeted activation, high lung deposition, and a favorable safety profile makes this compound a significant and distinct option in the therapeutic armamentarium for inflammatory airway diseases. Further research, particularly dose-ranging studies, will continue to refine its therapeutic index relative to other agents.[15]
References
- 1. Comparing the Asthma Control and Anti-inflammatory Effects of Different Fixed Combinations of Inhaled Corticosteroids Plus Long-acting Beta 2 Agonist; A Randomized Clinical Trial | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Can lung deposition data act as a surrogate for the clinical response to inhaled asthma drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.research-repository.uwa.edu.au [api.research-repository.uwa.edu.au]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Frontiers | Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis [frontiersin.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Comparative effectiveness of inhaled corticosteroids for paediatric asthma: protocol for a systematic review and Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Predicting Lung Deposition of Extrafine Inhaled Corticosteroid-Containing Fixed Combinations in Patients with Chronic Obstructive Pulmonary Disease Using Functional Respiratory Imaging: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Inhaled Corticosteroids: An Update - Page 4 [medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Ciclesonide Demonstrates a Superior Safety Profile to Dexamethasone in Neonatal Models
A comprehensive review of preclinical data indicates that ciclesonide, a newer generation corticosteroid, presents a more favorable safety profile compared to the widely used dexamethasone in neonatal rat models. Key differentiators include a reduced impact on somatic growth, brain development, and myelination, while maintaining comparable efficacy in activating pulmonary glucocorticoid signaling.
For researchers and drug development professionals focused on neonatal therapies, particularly for conditions like bronchopulmonary dysplasia (BPD), the choice of corticosteroid is critical. While effective in reducing inflammation, traditional glucocorticoids like dexamethasone have been associated with significant adverse effects on the developing neonate. This guide provides a detailed comparison of the safety profiles of this compound and dexamethasone, supported by experimental data from preclinical neonatal rat models.
Systemic and Neurodevelopmental Safety: A Head-to-Head Comparison
Studies directly comparing this compound and dexamethasone in neonatal rats have consistently shown a superior safety profile for this compound. Key findings are summarized below.
Impact on Somatic Growth and Organ Development
Dexamethasone administration in neonatal rats leads to significant systemic side effects that are notably absent with this compound treatment.[1][2]
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | Dexamethasone (0.5 mg/kg) | Reference |
| Body Weight Gain (PND 1-15) | Normal | No significant difference from vehicle | Significantly slower weight gain | [1] |
| Brain Weight at PND15 | Normal | No significant effect | Significantly decreased | [1] |
| Cerebellar Size at PND15 | Normal | No significant effect | Smaller size | [2] |
Table 1: Effects of this compound and Dexamethasone on Somatic Growth and Brain Development in Neonatal Rats. Data are summarized from studies involving daily subcutaneous injections from postnatal day 1 (PND1) to PND5.
Neurodevelopmental and Myelination Effects
A critical concern with neonatal corticosteroid use is the potential for long-term neurodevelopmental impairment. Dexamethasone has been shown to negatively impact myelination, a crucial process for proper brain function. In contrast, this compound does not appear to share these detrimental effects.
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | Dexamethasone (0.5 mg/kg) | Reference |
| Myelin Basic Protein (MBP) Expression in Cortex/Corpus Callosum at PND15 | Normal | No significant difference from vehicle | Significantly decreased | [1][2] |
Table 2: Comparative Effects on Myelination in Neonatal Rats. Myelin Basic Protein (MBP) is a key component of the myelin sheath.
Pulmonary Efficacy: Activating Glucocorticoid Signaling
Despite its improved safety profile, this compound demonstrates comparable efficacy to dexamethasone in activating glucocorticoid receptor (GR) target genes in the neonatal lung. This suggests that this compound can provide the desired anti-inflammatory and lung-protective effects without the associated systemic and neurodevelopmental toxicities.[1][2]
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
A known side effect of exogenous glucocorticoid administration is the suppression of the HPA axis. While direct comparative studies in neonatal models are limited, the pharmacokinetic profile of this compound suggests a lower potential for HPA axis suppression compared to dexamethasone. This compound is a prodrug that is converted to its active metabolite, des-ciclesonide, primarily in the lungs. Des-ciclesonide has high protein binding and rapid systemic clearance, which limits its systemic bioavailability and, consequently, its impact on the HPA axis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and dexamethasone in neonatal models.
Animal Model and Drug Administration
-
Animal Model: Neonatal Sprague Dawley rats are utilized in these studies.
-
Drug Administration: this compound, dexamethasone, or a vehicle control are administered via subcutaneous injection at the nape of the neck.
-
Dosing Regimen: Daily injections are typically performed from postnatal day 1 (PND1) to PND5. A common dosage used for comparison is 0.5 mg/kg for both this compound and dexamethasone.[1][2]
Western Blot Analysis for Myelin Basic Protein (MBP)
-
Tissue Preparation: At PND15, the cortex and corpus callosum are dissected and homogenized in lysis buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for MBP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the MBP bands is quantified using densitometry and normalized to a loading control (e.g., GAPDH).[2]
Quantitative Real-Time PCR (qRT-PCR) for Lung Gene Expression
-
RNA Extraction: Total RNA is isolated from neonatal lung tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The expression levels of target genes (e.g., glucocorticoid-responsive genes) are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with normalization to a stable housekeeping gene.
Signaling Pathway and Mechanism of Action
This compound is a prodrug that is activated by esterases in the airways to its active metabolite, des-ciclesonide. Des-ciclesonide is a potent glucocorticoid receptor (GR) agonist. The differential safety profile of this compound compared to dexamethasone is largely attributed to its pharmacokinetic properties, which result in localized activity in the lungs and minimal systemic exposure.
Conclusion
The available preclinical evidence strongly suggests that this compound has a significantly better safety profile than dexamethasone in neonatal models. Its reduced impact on somatic growth, brain development, and myelination, coupled with its comparable pulmonary efficacy, makes it a promising therapeutic alternative for neonatal inflammatory conditions. Further clinical investigation is warranted to translate these preclinical findings into improved therapeutic strategies for vulnerable neonatal populations.
References
A Head-to-Head In Vitro Potency Comparison: Des-Ciclesonide and Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inhaled corticosteroids (ICS), des-ciclesonide, the active metabolite of the prodrug ciclesonide, and fluticasone propionate are two prominent molecules utilized in the management of respiratory inflammatory diseases. Understanding their comparative in vitro potency is crucial for preclinical research and drug development. This guide provides a detailed comparison of their performance based on available experimental data, focusing on glucocorticoid receptor binding affinity and anti-inflammatory effects.
Quantitative Comparison of In Vitro Potency
The in vitro potency of corticosteroids is primarily determined by their binding affinity to the glucocorticoid receptor (GR) and their subsequent ability to modulate gene transcription and inhibit inflammatory mediators.
| Parameter | Des-Ciclesonide | Fluticasone Propionate | Reference Compound |
| Relative Glucocorticoid Receptor Binding Affinity (RRA) | ~1200[1] | ~1775[1] | Dexamethasone = 100 |
| Glucocorticoid Receptor Binding Affinity (Kd) | Not explicitly found in direct comparison | ~0.5 nM[2] | - |
Note: this compound is a prodrug that is converted to its active metabolite, des-ciclesonide, by esterases in the lungs.[3][4][5][6] this compound itself has a low affinity for the glucocorticoid receptor.[3][5][6] Fluticasone propionate is administered in its active form.
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates gene expression, leading to anti-inflammatory effects.
Caption: Glucocorticoid signaling pathway.
Experimental Workflow for In Vitro Potency Comparison
A typical workflow to compare the in vitro potency of des-ciclesonide and fluticasone propionate involves several key experiments.
Caption: Experimental workflow for in vitro potency comparison.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the relative binding affinity (RRA) of des-ciclesonide and fluticasone propionate for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable source, such as human lung tissue or A549 cells.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the cytosol in the presence of varying concentrations of unlabeled des-ciclesonide, fluticasone propionate, or a reference standard (dexamethasone).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RRA is calculated relative to dexamethasone (RRA = 100).
Gene Transcription Assay (MMTV Reporter Assay)
Objective: To measure the ability of des-ciclesonide and fluticasone propionate to induce GR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is transiently transfected with a plasmid containing the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a glucocorticoid-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.
-
Compound Treatment: Transfected cells are treated with varying concentrations of des-ciclesonide, fluticasone propionate, or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of each compound that produces 50% of the maximal luciferase activity (EC50) is calculated to determine potency.
Cytokine Inhibition Assay
Objective: To assess the anti-inflammatory potency of des-ciclesonide and fluticasone propionate by measuring their ability to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured.
-
Pre-treatment: Cells are pre-incubated with various concentrations of des-ciclesonide, fluticasone propionate, or a vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Cytokine Quantification: The concentration of TNF-α and IL-6 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of each compound that inhibits 50% of the LPS-induced cytokine production (IC50) is determined.
Discussion of In Vitro Potency
Based on the available data, fluticasone propionate exhibits a higher binding affinity for the glucocorticoid receptor compared to des-ciclesonide.[1] The relative receptor affinity of fluticasone propionate is approximately 1775, while that of des-ciclesonide is around 1200, with dexamethasone as the reference at 100.[1] A higher binding affinity is generally correlated with greater potency.
References
- 1. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic characteristics and adrenal suppression with newer inhaled corticosteroids: A comparison of this compound and fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of inhaled this compound 160 microg/day and fluticasone propionate 176 microg/day in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparable efficacy of this compound once daily versus fluticasone propionate twice daily in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Fluticasone propionate reduced the production of GM-CSF, IL-6 and IL-8 generated from cultured nasal epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Ciclesonide Data with In Vivo Therapeutic Outcomes: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo data for the inhaled corticosteroid ciclesonide, offering insights into how preclinical findings translate to clinical efficacy in the treatment of asthma. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its active metabolite, desisobutyryl-ciclesonide (des-CIC).
Table 1: In Vitro Profile of this compound and its Active Metabolite (des-CIC)
| Parameter | This compound | des-CIC | Budesonide | Dexamethasone | Fluticasone Propionate | Reference |
| Glucocorticoid Receptor (GR) Relative Binding Affinity | 12 | 1212 | 905 | 100 | 1800 | [1][2] |
| Anti-Inflammatory Activity (Cell-Based Assays) | --- | --- | --- | --- | --- | |
| Inhibition of IL-1β-induced IL-6 release in A549 cells | N/A | Equivalent to Dexamethasone | N/A | Equivalent to des-CIC | N/A | [3] |
| Inhibition of IL-1β-induced IL-8 release in A549 cells | N/A | Equivalent to Dexamethasone | N/A | Equivalent to des-CIC | N/A | [3] |
| Downregulation of ICAM-1, GM-CSF, IL-8 in HBEC | Dose-dependent inhibition (0.003-3 µM) | N/A | N/A | N/A | N/A | [4] |
| Metabolism in Human Lung Tissue (in vitro) | --- | --- | --- | --- | --- | |
| Conversion to Active Metabolite | Rapidly converted to des-CIC by esterases | N/A | N/A | N/A | N/A | [2][5][6] |
| Formation of Fatty Acid Conjugates | des-CIC is conjugated to fatty acids (e.g., oleate) | N/A | Forms fatty acid conjugates | N/A | N/A | [4][6][7] |
Table 2: In Vivo Therapeutic Outcomes of Inhaled this compound in Asthma
| Outcome Measure | This compound Treatment | Comparator | Key Findings | Reference |
| Lung Function | --- | --- | --- | --- |
| Forced Expiratory Volume in 1s (FEV₁) | 80, 160, 320 µg daily | Placebo | Significant improvement (p<0.001) | [5] |
| 320 µg once daily | Budesonide 400 µg twice daily | Equivalent FEV₁ results | [5] | |
| 160 µg once daily | Fluticasone 88 µg twice daily | Equivalent improvements in FEV₁, FVC, and morning PEF | [5] | |
| Symptom Control | 80, 160, 320 µg daily | Placebo | Significant reduction in asthma symptoms and albuterol use (p<0.0001) | [5] |
| 320 µg once daily | Budesonide 400 µg twice daily | More symptom-free days (p=0.0288) | [5] | |
| Exacerbation Rates | 160 µ g/day (extrafine) | Fine-particle ICS (500 µ g/day ) | Lower severe exacerbation rates (adjusted rate ratio 0.69) | [8] |
| Oral Corticosteroid (OCS) Reduction | 640 µg or 1280 µg daily | Placebo | Significant reduction in OCS dose; ~30% of patients eliminated OCS use | [9][10] |
| Systemic Effects | Various clinical doses | Placebo, Budesonide, Fluticasone | Did not affect cortisol production; low systemic bioavailability | [1][2][5] |
Experimental Protocols
In Vitro: Glucocorticoid Receptor Binding Affinity Assay
Objective: To determine the relative binding affinity of this compound and its metabolites to the glucocorticoid receptor.
Methodology:
-
Receptor Source: Cytosol from adrenalectomized rats or recombinant human glucocorticoid receptors.
-
Radioligand: [³H]-dexamethasone is used as the radiolabeled ligand.
-
Procedure:
-
A constant concentration of the radioligand is incubated with the receptor source.
-
Increasing concentrations of the unlabeled test compounds (this compound, des-CIC, budesonide, dexamethasone) are added to compete for binding with the radioligand.
-
The reaction is allowed to reach equilibrium at 4°C.
-
-
Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is calculated as: (IC₅₀ of dexamethasone / IC₅₀ of test compound) x 100.
In Vitro: Anti-Inflammatory Cytokine Release Assay in A549 Cells
Objective: To assess the ability of this compound's active metabolite to inhibit pro-inflammatory cytokine production in human lung epithelial cells.
Methodology:
-
Cell Culture: Human alveolar basal epithelial cells (A549) are cultured in appropriate media until confluent.
-
Stimulation: Cells are pre-treated with various concentrations of des-CIC or a vehicle control for 1-2 hours.
-
Inflammatory Challenge: Cells are then stimulated with a pro-inflammatory agent, such as Interleukin-1β (IL-1β), for 24 hours to induce the production of cytokines like IL-6 and IL-8.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentrations of IL-6 and IL-8 in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of cytokine release by des-CIC is calculated relative to the vehicle-treated, IL-1β-stimulated control.
In Vivo: Ovalbumin-Sensitized Rat Model of Allergic Airway Inflammation
Objective: To evaluate the anti-inflammatory efficacy of inhaled this compound in an animal model of asthma.
Methodology:
-
Sensitization: Brown Norway rats are sensitized by intraperitoneal injection of ovalbumin (OVA) and alum adjuvant on day 0.
-
Challenge: On days 14, 15, and 16, the rats are challenged with an aerosolized solution of OVA to induce an allergic airway response.
-
Treatment: this compound, a comparator drug, or a vehicle is administered intratracheally or via inhalation prior to each OVA challenge.
-
Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, the rats are euthanized, and a BAL is performed by instilling and retrieving saline from the lungs.
-
Analysis:
-
The total number of cells in the BAL fluid is counted.
-
Differential cell counts are performed to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
The concentration of inflammatory mediators (e.g., cytokines, protein) in the BAL fluid is measured by ELISA.
-
-
Data Analysis: The reduction in inflammatory cell influx and mediator levels in the this compound-treated group is compared to the vehicle-treated group. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated.[1]
In Vivo: Clinical Trial for Asthma Efficacy
Objective: To assess the efficacy and safety of inhaled this compound in patients with persistent asthma.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults and/or children with a diagnosis of mild, moderate, or severe persistent asthma.
-
Intervention: Patients are randomized to receive inhaled this compound at one or more dosages, a placebo, or an active comparator (e.g., budesonide, fluticasone) for a specified duration (e.g., 12 weeks).
-
Outcome Measures:
-
Primary: Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV₁).
-
Secondary: Changes in morning and evening Peak Expiratory Flow (PEF), asthma symptom scores, use of rescue medication (e.g., albuterol), and quality of life questionnaires.
-
-
Safety Assessments: Monitoring of adverse events and, in some studies, measurement of 24-hour urinary free cortisol to assess systemic effects.
-
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the this compound group(s) and the control group(s).
Mandatory Visualizations
Caption: this compound's intracellular signaling pathway.
Caption: Workflow for correlating in vitro and in vivo data.
Caption: this compound: from in vitro properties to in vivo efficacy.
References
- 1. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. | BioWorld [bioworld.com]
- 5. This compound for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro metabolism of this compound in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asthma-Related Outcomes in Patients Initiating Extrafine this compound or Fine-Particle Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.sanofi.us [news.sanofi.us]
- 10. Profile of this compound for the maintenance treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Once-Daily Ciclesonide Versus Twice-Daily Budesonide in Asthma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of once-daily ciclesonide and twice-daily budesonide for the treatment of persistent asthma, supported by experimental data from key clinical trials.
Executive Summary
This compound, a newer generation inhaled corticosteroid (ICS), is administered once daily and is designed as a prodrug activated in the lungs, potentially offering a favorable safety profile. Budesonide, a well-established ICS, is typically administered twice daily for maintenance therapy. Clinical evidence suggests that once-daily this compound is non-inferior, and in some aspects, may offer advantages in terms of safety and patient adherence when compared to twice-daily budesonide in managing asthma.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize quantitative data from comparative clinical trials.
Table 1: Pulmonary Function Tests
| Study (Population) | Treatment Arms | Change in FEV1 (L) from Baseline | Change in Morning PEF (L/min) from Baseline |
| Study in Adults | This compound 320 µg once daily | +0.416[1] | - |
| Budesonide 400 µg (200 µg twice daily) | +0.321[1] | - | |
| Study in Adults | This compound 160 µg once daily (AM) | Maintained baseline FEV1[2] | Maintained baseline PEF[2] |
| This compound 160 µg once daily (PM) | Maintained baseline FEV1[2] | Maintained baseline PEF[2] | |
| Budesonide 400 µg (200 µg twice daily) | Maintained baseline FEV1[2] | Maintained baseline PEF[2] | |
| Study in Children (6-11 years) | This compound 160 µg once daily | Increased from baseline (non-inferior to budesonide)[3][4] | Increased from baseline[3][4] |
| Budesonide 400 µg once daily | Increased from baseline[3][4] | Increased from baseline[3][4] | |
| Step-down Therapy Study (Adults) | This compound 320 µg once daily | Remained stable[5][6] | - |
| Budesonide 400 µg (200 µg twice daily) | Significantly decreased at weeks 4 and 12[5][6] | - |
Table 2: Asthma Symptoms and Rescue Medication Use
| Study (Population) | Treatment Arms | Key Symptom Score Outcomes | Rescue Medication Use |
| Study in Adults | This compound 320 µg once daily | Comparable to budesonide[7][8] | Significantly decreased (p=0.009)[7][8] |
| Budesonide 320 µg once daily | Comparable to this compound[7][8] | No significant decrease[7][8] | |
| Study in Adults | This compound 160 µg once daily | Comparable to budesonide | Comparable to budesonide |
| Budesonide 400 µg (200 µg twice daily) | Comparable to this compound | Comparable to this compound | |
| Study in Children (6-11 years) | This compound 160 µg once daily | Similar improvement to budesonide[3][4] | Similar improvement to budesonide[3][4] |
| Budesonide 400 µg once daily | Similar improvement to this compound[3][4] | Similar improvement to this compound[3][4] |
Table 3: Safety Profile
| Study (Population) | Treatment Arms | Adverse Events | Systemic Effects (e.g., Urinary Cortisol) |
| Study in Adults | This compound 320 µg once daily | Similar incidence to budesonide[1] | No significant changes[1] |
| Budesonide 400 µg (200 µg twice daily) | Similar incidence to this compound[1] | No significant changes[1] | |
| Study in Children (6-11 years) | This compound 160 µg once daily | Well-tolerated[3][4] | Significantly less suppression of 24-h urinary cortisol vs. budesonide (p < 0.001)[3][4] |
| Budesonide 400 µg once daily | Well-tolerated[3][4] | Significant decrease in 24-h urinary cortisol[3] |
Experimental Protocols
Detailed methodologies for key comparative studies are outlined below.
Study 1: Comparison of Once-Daily this compound and Once-Daily Budesonide in Persistent Asthma[1][7][8]
-
Objective: To compare the efficacy and safety of once-daily this compound with once-daily budesonide in patients with persistent asthma.
-
Study Design: A randomized, double-blind, parallel-group study.
-
Patient Population: 399 patients with persistent asthma.
-
Treatment:
-
Group 1: this compound 320 µg (ex-actuator) administered once daily in the morning for 12 weeks.
-
Group 2: Budesonide 400 µg administered once daily in the morning for 12 weeks.
-
-
Primary Efficacy Endpoint: Change from baseline in Forced Expiratory Volume in 1 second (FEV1).
-
Secondary Efficacy Endpoints:
-
Forced Vital Capacity (FVC).
-
Peak Expiratory Flow (PEF).
-
Asthma symptom scores.
-
Use of rescue medication.
-
Time to onset of effect.
-
-
Safety Assessments: Monitoring of adverse events and changes in urinary cortisol levels.
Study 2: Comparison of Once-Daily this compound and Twice-Daily Budesonide in Adults with Persistent Asthma[2]
-
Objective: To compare the efficacy of once-daily this compound (morning or evening) with twice-daily budesonide in adults with stable asthma.
-
Study Design: A randomized, 3-arm, parallel-group study. The this compound arms were double-blind and double-dummy, while the budesonide arm was open-label.
-
Patient Population: 405 adult patients with persistent asthma.
-
Treatment:
-
Group 1: this compound 160 µg once daily in the morning for 12 weeks.
-
Group 2: this compound 160 µg once daily in the evening for 12 weeks.
-
Group 3: Budesonide 200 µg twice daily for 12 weeks.
-
-
Primary Efficacy Endpoint: Difference in FEV1 from randomization to the end of the study.
-
Secondary Efficacy Endpoints: FVC, PEF, asthma symptoms, and rescue medication use.
-
Safety Assessments: Patient-reported adverse events, investigator observation, physical examination, and laboratory testing.
Study 3: Comparison of Once-Daily this compound and Once-Daily Budesonide in Children with Asthma[3][4]
-
Objective: To compare the efficacy, safety, and effect on quality of life of once-daily this compound versus once-daily budesonide in children with asthma.
-
Study Design: A randomized, parallel-group study.
-
Patient Population: 621 children (aged 6-11 years) with asthma.
-
Treatment:
-
Group 1: this compound 160 µg (ex-actuator) once daily in the evening for 12 weeks.
-
Group 2: Budesonide 400 µg once daily in the evening for 12 weeks.
-
-
Primary Efficacy Endpoint: Change in FEV1.
-
Secondary Efficacy Endpoints: Daily PEF, asthma symptom score sum, use of rescue medication, and quality of life questionnaires.
-
Safety Assessments: Change in body height, 24-hour urinary cortisol adjusted for creatinine, and adverse events.
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Both this compound and budesonide exert their anti-inflammatory effects through the glucocorticoid receptor (GR). This compound is a prodrug that is converted to its active metabolite, des-ciclesonide, in the lungs. Des-ciclesonide and budesonide then follow a similar intracellular pathway.
Caption: Glucocorticoid receptor signaling pathway for this compound and budesonide.
Experimental Workflow of a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing once-daily this compound and twice-daily budesonide.
Caption: Generalized experimental workflow for a comparative clinical trial.
References
- 1. A multinational, 12-week, randomized study comparing the efficacy and tolerability of this compound and budesonide in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of once-daily this compound and budesonide in the treatment of persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Approval Package: Pulmicort Turbuhaler (Budesomide Powder for Oral Inhalation) NDA# 20-441/S002 [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Union Register of medicinal products - Public health - European Commission [ec.europa.eu]
- 6. Budesonide SUN - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Comparison of the efficacy of this compound with that of budesonide in mild to moderate asthma patients after step-down therapy: a randomised parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Ciclesonide and Beclomethasone Dipropionate for Inflammatory Airway Diseases
A detailed examination of two prominent inhaled corticosteroids, ciclesonide and beclomethasone dipropionate, reveals distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical application in the management of persistent asthma and other inflammatory airway conditions. This guide provides a comprehensive comparison of their efficacy, safety, and underlying mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound, a newer generation inhaled corticosteroid (ICS), is a prodrug that is activated to its principal metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases in the lungs.[1] This localized activation is designed to enhance its therapeutic index by maximizing local anti-inflammatory effects within the airways while minimizing systemic exposure and associated side effects.[1] Beclomethasone dipropionate (BDP) is also a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (BDP-17-MP), which is responsible for its anti-inflammatory activity.[2]
Pharmacokinetic and Pharmacodynamic Profile
The distinct properties of this compound and beclomethasone dipropionate, from receptor binding to systemic clearance, are key to understanding their clinical performance. Des-CIC exhibits a high affinity for the glucocorticoid receptor, comparable to that of BDP-17-MP.[2][3] However, this compound's unique activation profile, low oral bioavailability, and high protein binding contribute to a favorable safety profile.[4]
| Parameter | This compound (des-CIC) | Beclomethasone Dipropionate (BDP-17-MP) | Reference(s) |
| Mechanism | Prodrug, activated by esterases in the lung to des-CIC | Prodrug, rapidly hydrolyzed to BDP-17-MP | [1][2] |
| Active Metabolite | Desisobutyryl-ciclesonide (des-CIC) | Beclomethasone-17-monopropionate (BDP-17-MP) | [1][2] |
| Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone = 100) | High | High | [3] |
| Oral Bioavailability | <1% | ~26% for the active metabolite | [4] |
| Protein Binding | ~99% | Moderately high | [4] |
| Systemic Clearance | Rapid | Rapid | [2][4] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of both this compound and beclomethasone dipropionate in improving lung function and controlling asthma symptoms. However, some studies suggest potential advantages for this compound in certain patient populations or at specific dosages.
A multicenter, randomized, open-label study by Adachi et al. (2007) in adults with moderate to severe persistent asthma found that this compound (HFA formulation) at a dose of 800 µ g/day was significantly more effective in improving morning Peak Expiratory Flow (PEF) compared to 800 µ g/day of beclomethasone dipropionate (CFC formulation).[1] A study by Rupa et al. (2019) in patients with moderate persistent bronchial asthma also concluded that this compound (160 mcg once daily) was superior to beclomethasone dipropionate (400 mcg twice daily) in improving lung function, as measured by Forced Expiratory Volume in one second (FEV1).[5][6]
| Study | Drug and Dosage | Primary Efficacy Endpoint | Results | Reference(s) |
| Adachi et al. (2007) | This compound (HFA) 800 µ g/day vs. BDP (CFC) 800 µ g/day | Change in morning PEF | This compound group showed a significantly greater increase in morning PEF (23.98 L/min) compared to the BDP group (5.91 L/min). | [1] |
| Rupa et al. (2019) | This compound 160 mcg once daily vs. BDP 400 mcg twice daily | Percentage improvement in FEV1 | The this compound treatment group showed a mean FEV1 improvement of 23.84% compared to 12.93% in the beclomethasone treatment group. | [5][6] |
Safety Profile
The safety profiles of inhaled corticosteroids are a critical consideration in long-term therapy. The localized activation of this compound is intended to reduce the incidence of local side effects such as oral candidiasis and dysphonia, as well as systemic side effects.[1] The Adachi et al. (2007) study reported no significant difference in the incidence of adverse events between the this compound and beclomethasone dipropionate groups.[1] Similarly, the study by Rupa et al. (2019) reported no adverse effects in any of the treatment groups.[5][6] A comprehensive Cochrane review, however, noted that while there is some evidence to support this compound as an equivalent therapy to other ICS, more research is needed, particularly regarding its safety profile in children.[7][8]
Experimental Protocols
Adachi et al. (2007): Efficacy and safety of inhaled this compound compared with chlorofluorocarbon beclomethasone dipropionate in adults with moderate to severe persistent asthma [1]
-
Study Design: A multicenter, randomized, open-label, parallel-group comparative study.
-
Patient Population: 319 adult patients with moderate to severe persistent asthma.
-
Methodology: Patients received 800 µ g/day of CFC-BDP during a four-week baseline period. Subsequently, they were randomly assigned to one of three groups for an eight-week treatment period: HFA-ciclesonide 400 µ g/day (without a spacer), HFA-ciclesonide 800 µ g/day (without a spacer), or CFC-BDP 800 µ g/day (with a spacer).
-
Primary Efficacy Variable: Morning Peak Expiratory Flow (PEF).
-
Safety Assessment: Monitoring and recording of all adverse events.
Rupa et al. (2019): Efficacy of this compound, budesonide and beclomethasone dipropionate in moderate persistent bronchial asthma: a comparative study [5][6]
-
Study Design: An open-label, randomized, parallel-group study conducted over 12 weeks.
-
Patient Population: 60 patients with moderate persistent bronchial asthma, divided into three groups of 20.
-
Methodology: Group A received this compound inhalational therapy 160 mcg once daily. Group B received budesonide inhalational therapy 400 mcg twice daily. Group C received beclomethasone dipropionate inhalational therapy 400 mcg twice daily.
-
Efficacy Assessment: Symptomatic improvement and lung function tests (FEV1, FVC, FEV1/FVC ratio) were evaluated at the end of the 12-week period.
-
Safety Assessment: Patients were monitored for any adverse effects throughout the study.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Both this compound and beclomethasone dipropionate exert their anti-inflammatory effects through the glucocorticoid receptor (GR). Upon binding of the active metabolite to the cytosolic GR, the complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and other inflammatory mediators.
References
- 1. Efficacy and safety of inhaled this compound compared with chlorofluorocarbon beclomethasone dipropionate in adults with moderate to severe persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of beclomethasone dipropionate, budesonide, this compound, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic properties of inhaled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound versus other inhaled steroids for chronic asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound versus other inhaled steroids for chronic asthma in children and adults | Cochrane [cochrane.org]
Safety Operating Guide
Proper Disposal of Ciclesonide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmacologically active compounds like ciclesonide is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This compound, a glucocorticoid, must be managed as a hazardous chemical waste due to its biological activity. Adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe laboratory environment.
Step-by-Step Disposal Protocol for this compound Waste
The following procedures provide a comprehensive guide for the safe disposal of this compound and associated waste materials in a laboratory setting. This protocol is based on general principles of chemical and pharmaceutical waste management and should be adapted to comply with institutional and local regulations.
Segregation and Collection:
All waste streams containing this compound must be segregated from general laboratory trash. This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Unused or expired this compound solutions, as well as rinsate from decontaminated labware.
-
Sharps Waste: Needles, syringes, or any other sharp implements contaminated with this compound.
Collect each waste type in a designated, properly labeled, and leak-proof container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Waste Characterization and Labeling:
All containers of this compound waste must be clearly labeled as "Hazardous Waste." The label should also include the chemical name "this compound" and a description of the contents (e.g., "Solid waste contaminated with this compound," "Aqueous this compound solution"). Include the approximate concentration and quantity of the compound.
Storage:
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous chemical waste.
Disposal through a Licensed Vendor:
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. The primary recommended method for the disposal of this compound is controlled incineration by a licensed chemical destruction plant.[1] This method ensures the complete destruction of the active pharmaceutical ingredient.
Important Considerations:
-
Do not discharge this compound waste to sewer systems. [1]
-
Discharge into the environment must be avoided.[1]
Decontamination of Labware
For reusable labware that has come into contact with this compound, a thorough decontamination procedure is necessary:
-
Initial Rinse: Rinse the labware with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the labware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the labware to dry completely before reuse.
Management of this compound Packaging
Empty this compound packaging should be handled as follows:
-
Containers can be triple-rinsed (or the equivalent), with the rinsate collected as hazardous waste.[1] After rinsing, the container may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]
-
Combustible packaging materials may be disposed of via controlled incineration.[1]
Summary of Disposal Options
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Pure this compound/Expired Stock | Controlled Incineration | Must be handled by a licensed hazardous waste facility. |
| Contaminated Solid Waste (PPE, etc.) | Controlled Incineration | Segregate from general lab trash in labeled hazardous waste containers. |
| Contaminated Liquid Waste | Controlled Incineration | Do not dispose of down the drain. Collect in sealed, labeled containers. |
| Contaminated Sharps | Sharps Container followed by Incineration | Use a designated sharps container for all contaminated sharps. |
| Decontaminated Packaging | Recycling or Landfill | Must be triple-rinsed with rinsate collected as hazardous waste. |
This compound Disposal Workflow
Caption: this compound Waste Management Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ciclesonide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ciclesonide, a corticosteroid used in the treatment of asthma and allergic rhinitis. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with reproductive toxicity (Category 2) and is suspected of damaging fertility or the unborn child.[1][2] Prolonged or repeated exposure may also cause organ damage.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (nitrile or neoprene preferred).[1][3] | To prevent skin contact with the substance.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] | To protect eyes from dust, aerosols, and splashes.[1] |
| Body Protection | A disposable gown or a clean lab coat.[3] | To prevent contamination of personal clothing. |
| Respiratory Protection | A mask should be worn to avoid inhalation of dust or aerosols.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1] | To prevent respiratory tract irritation and systemic absorption through inhalation. |
| Head and Hair Covers | As needed, to prevent contamination.[3] | To maintain a sterile environment and prevent contamination of the substance. |
Operational Plan for Safe Handling
Safe handling of this compound involves a systematic approach from preparation to disposal. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Procedural Steps:
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
Disposal of Unused or Expired this compound
| Waste Type | Disposal Method |
| Solid this compound (powder) | Mix with an undesirable substance (e.g., coffee grounds, kitty litter), place in a sealed plastic bag, and dispose of in the trash.[8] |
| Liquid Solutions containing this compound | Follow institutional guidelines for chemical waste disposal. Do not pour down the drain unless specifically permitted by local regulations. |
| This compound Inhalers | The preferred method is a drug take-back program.[8][9] If unavailable, do not puncture or incinerate the canister.[6][7] Contact your local trash and recycling center for guidance on the safe disposal of inhalers and aerosol products.[8] |
| Contaminated Labware (e.g., vials, pipette tips) | Dispose of as chemical waste according to your institution's protocols. |
Important Considerations:
-
Accidental Release : In case of a spill, avoid dust formation.[1] Evacuate personnel to a safe area.[1] Wear appropriate PPE, including chemical-impermeable gloves and ensure adequate ventilation.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
First Aid :
-
Occupational Exposure Limits : Currently, there are no established occupational exposure limit values for this compound.[1][4] Therefore, it is crucial to handle it with the utmost care, assuming a low exposure limit.
By implementing these safety and handling procedures, you contribute to a safer research environment for yourself and your colleagues. This guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult your institution's safety officer for detailed guidance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. advancedob-gyn.com [advancedob-gyn.com]
- 7. This compound (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. fda.gov [fda.gov]
- 10. abmole.com [abmole.com]
- 11. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
